molecular formula C63H98O30 B15591484 tubeimoside II

tubeimoside II

Cat. No.: B15591484
M. Wt: 1335.4 g/mol
InChI Key: GBWAAJJGXQJTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubeimoside II is a triterpenoid.
This compound has been reported in Bolbostemma paniculatum with data available.
from tubers of Bolbostemma paniculatum;  structure in first source

Properties

IUPAC Name

7,8,18,28,29,35,51,55,56,58-decahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98O30/c1-25-46-47(89-51-43(77)38(72)29(67)21-82-51)45(79)53(85-25)91-48-39(73)30(68)22-83-54(48)93-56(80)63-14-13-57(2,3)15-27(63)26-9-10-34-59(5)16-28(66)50(60(6,24-65)33(59)11-12-61(34,7)62(26,8)17-35(63)69)92-55-49(42(76)40(74)31(20-64)87-55)90-52-44(78)41(75)32(23-84-52)86-36(70)18-58(4,81)19-37(71)88-46/h9,25,27-35,38-55,64-69,72-79,81H,10-24H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWAAJJGXQJTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tubeimoside II from Bolbostemma paniculatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubeimoside II, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the tubers of the traditional Chinese medicinal plant Bolbostemma paniculatum (Maxim.) Franquet, has garnered significant attention for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its botanical source, biosynthesis, chemical properties, and mechanisms of action. Detailed experimental protocols for relevant assays and data on its cytotoxic and anti-inflammatory effects are presented to facilitate further research and drug development endeavors.

Introduction

Bolbostemma paniculatum, commonly known as "Tu Bei Mu" in Chinese medicine, has a long history of use in treating various ailments, including cancer and inflammatory conditions[1]. The primary bioactive constituents of its tubers are a group of triterpenoid saponins (B1172615) known as tubeimosides[2][1]. Among these, this compound has demonstrated significant anti-inflammatory and antitumor properties, making it a promising candidate for drug development[3]. This guide aims to consolidate the technical information available on this compound to support ongoing and future research.

Botanical Source and Biosynthesis

The Source Plant: Bolbostemma paniculatum

Bolbostemma paniculatum is a perennial herbaceous vine belonging to the Cucurbitaceae family. It is primarily distributed in China, where it is both wild-harvested and cultivated for medicinal purposes[1]. The tuberous root is the part of the plant used in traditional medicine and is the primary source of tubeimosides[4].

Cultivation and Harvesting:

While specific optimal cultivation and harvesting conditions for maximizing this compound content are not extensively documented in the available literature, general agricultural practices for tuber-producing plants would apply. Factors such as soil composition, climate, planting density, fertilizer application, and harvest time are expected to influence the accumulation of secondary metabolites like this compound. Further research in this area is warranted to ensure a consistent and high-quality supply for research and potential commercial production.

Biosynthesis of this compound

This compound is a triterpenoid saponin, and its biosynthesis follows the general pathway of isoprenoid synthesis in plants. This complex process begins with the cyclization of 2,3-oxidosqualene. The resulting triterpenoid backbone then undergoes a series of modifications, including oxidation and glycosylation, catalyzed by enzymes such as cytochrome P450 monooxygenases and glycosyltransferases, to yield the final complex structure of this compound.

Triterpenoid Saponin Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Acetyl-CoA->Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway IPP IPP 2,3-Oxidosqualene 2,3-Oxidosqualene IPP->2,3-Oxidosqualene Triterpenoid Backbone Triterpenoid Backbone 2,3-Oxidosqualene->Triterpenoid Backbone Cyclization Aglycone (Sapogenin) Aglycone (Sapogenin) Triterpenoid Backbone->Aglycone (Sapogenin) Oxidation (P450s) Triterpenoid Saponin (this compound) Triterpenoid Saponin (this compound) Aglycone (Sapogenin)->Triterpenoid Saponin (this compound) Glycosylation (GTs) Purification_Workflow Start Powdered Tubers of B. paniculatum Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning n_Butanol_Fraction n-Butanol Fraction Partitioning->n_Butanol_Fraction Column_Chromatography Column Chromatography (Macroporous Resin / Silica Gel) n_Butanol_Fraction->Column_Chromatography Partially_Purified Partially Purified Fraction Column_Chromatography->Partially_Purified Prep_HPLC Preparative HPLC Partially_Purified->Prep_HPLC Pure_Tubeimoside_II Pure this compound Prep_HPLC->Pure_Tubeimoside_II MKK4_p38_pathway cluster_0 This compound cluster_1 Signaling Cascade cluster_2 Cellular Response TBM_II This compound MKK4 MKK4 TBM_II->MKK4 Hyperactivation p38a p38α MKK4->p38a Phosphorylation Methuosis Methuosis p38a->Methuosis Induction Apoptosis_Pathway cluster_0 This compound cluster_1 Mitochondrial Pathway cluster_2 Cellular Outcome TBM_II This compound Bax Bax TBM_II->Bax Upregulation Bcl2 Bcl-2 TBM_II->Bcl2 Downregulation Caspase_Activation Caspase Activation Bax->Caspase_Activation Bcl2->Caspase_Activation Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

An In-depth Technical Guide to Tubeimoside II: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubeimoside II, a triterpenoid (B12794562) saponin (B1150181) isolated from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, has garnered significant interest in the scientific community for its potent anti-inflammatory and antitumor activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its isolation, purification, and biological evaluation are presented, alongside a summary of its known mechanisms of action, including the induction of methuosis in liver cancer and apoptosis in various cancer cell lines. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as Tubeimoside B, is a complex oleanane-type triterpenoid saponin. Its chemical structure is characterized by a pentacyclic triterpene aglycone linked to a branched oligosaccharide chain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 115810-12-3[1]
Molecular Formula C₆₃H₉₈O₃₀[2]
Molecular Weight 1335.43 g/mol [2]
Appearance White to off-white powder/crystals[1]
Solubility Soluble in DMSO and methanol; Insoluble in water.[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year.[2]

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR Data not available in a tabular format in the searched results.
¹³C NMR Data not available in a tabular format in the searched results.
Mass Spectrometry (ESI-MS) Data not available in a tabular format in the searched results.

Biological Activity

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied. It has been shown to be more potent and less toxic than its analogue, Tubeimoside I.[3]

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.

Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µg/mL)Incubation Time (h)
HeLaCervical Cancer4.4924
HepG2Hepatocellular Carcinoma4.0524
SW480Colon Adenocarcinoma4.4724
MCF-7Breast Adenocarcinoma4.1224
Anti-inflammatory Activity

While the anti-inflammatory properties of this compound are well-documented, specific IC₅₀ values from in vitro assays were not available in the searched literature.[3][4]

Signaling Pathways

This compound exerts its biological effects through the modulation of specific signaling pathways. Two prominent mechanisms have been identified in cancer cells: the induction of methuosis and apoptosis.

MKK4-p38α Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cells, this compound triggers a form of non-apoptotic cell death called methuosis. This process is mediated by the hyperactivation of the MKK4-p38α signaling axis.

MKK4_p38a_Pathway Tubeimoside_II This compound MKK4 MKK4 (MAP2K4) Tubeimoside_II->MKK4 p38a p38α (MAPK14) MKK4->p38a Phosphorylation Methuosis Methuosis p38a->Methuosis Hyperactivation

This compound-induced methuosis via the MKK4-p38α pathway.
p53-Dependent Apoptosis in HepG2 Cells

In HepG2 cells, this compound induces apoptosis through a p53-dependent mechanism, leading to G2/M phase cell cycle arrest. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.

p53_Apoptosis_Pathway cluster_cell HepG2 Cell Tubeimoside_II This compound p53 p53 Tubeimoside_II->p53 Activates G2M_Arrest G2/M Phase Arrest p53->G2M_Arrest Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

p53-dependent apoptotic pathway induced by this compound.

Experimental Protocols

Isolation and Purification of this compound

Isolation_Workflow Start Tubers of Bolbostemma paniculatum Extraction Extraction Start->Extraction Partition Partition Extraction->Partition Bioassay Bioassay-Guided Fractionation Partition->Bioassay Chromatography Multi-Chromatography Bioassay->Chromatography Active Fractions Purified Purified this compound Chromatography->Purified Analysis Spectral Analysis (NMR, MS) Purified->Analysis Structure Elucidation

General workflow for the isolation of this compound.
MTT Assay for Cytotoxicity

The cytotoxicity of this compound against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a solvent like DMSO, with a final concentration not exceeding 0.5%) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Anti-inflammatory Assay

The anti-inflammatory activity of this compound can be assessed through various in vitro and in vivo models.[11] A common in vitro method involves measuring the inhibition of inflammatory mediators in cell cultures. A detailed protocol for a specific anti-inflammatory assay for this compound was not available in the searched literature.

Conclusion

This compound is a promising natural product with significant potential for the development of novel anticancer and anti-inflammatory therapies. Its well-defined chemical structure and potent biological activities, mediated through distinct signaling pathways, make it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of this compound, though further research is warranted to fully elucidate its therapeutic potential, including detailed spectroscopic characterization and the development of standardized experimental protocols.

References

In-Depth Technical Guide to the Bioactivity Screening of Tubeimoside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubeimoside II, a triterpenoid (B12794562) saponin (B1150181) isolated from the tuber of Bolbostemma paniculatum, has garnered significant interest in the scientific community for its potent and diverse biological activities. This technical guide provides a comprehensive overview of the bioactivity screening of this compound, with a primary focus on its anticancer and anti-inflammatory properties. The document details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

Anticancer Bioactivity of this compound

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of a unique form of cell death known as methuosis, as well as apoptosis and cell cycle arrest.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below. These values highlight the potent cytotoxic nature of the compound.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
Hep 3BHepatocellular Carcinoma~2.2424MTS Assay
Jhh-7Hepatocellular Carcinoma~3.0024MTS Assay
LM3Hepatocellular Carcinoma~3.5024MTS Assay
SNU387Hepatocellular Carcinoma~4.0024MTS Assay
Huh7Hepatocellular Carcinoma~4.2024MTS Assay
HepG2Hepatocellular Carcinoma~4.5624MTS Assay
Mechanisms of Anticancer Action

This compound exerts its anticancer effects through several mechanisms, primarily by inducing methuosis and apoptosis, and causing cell cycle arrest.

In hepatocellular carcinoma cells, this compound is a potent inducer of methuosis, a non-apoptotic form of cell death characterized by extensive macropinocytosis and the accumulation of large, single-membrane vacuoles. This process is driven by the hyperactivation of the MKK4-p38α axis within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

In other cancer cell types, this compound has been shown to induce apoptosis, or programmed cell death, and cause cell cycle arrest at the G2/M phase. This is often associated with the modulation of the PI3K/Akt signaling pathway.

Anti-inflammatory Bioactivity of this compound

This compound also exhibits significant anti-inflammatory properties, which are stronger than those of its analogue, tubeimoside I.[1][2] While specific IC50 values for the inhibition of key inflammatory mediators are not extensively reported in publicly available literature, its anti-inflammatory potential has been demonstrated. Further quantitative studies are required to fully characterize its potency in this area.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the bioactivity screening of this compound.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or a dedicated solubilizing agent)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a medium-only control.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the MAPK and PI3K/Akt signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MKK4, anti-MKK4, anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its bioactivity screening.

G cluster_workflow Experimental Workflow for Bioactivity Screening Compound This compound CellCulture Cancer Cell Lines (e.g., HepG2, HeLa) Compound->CellCulture Treatment Cytotoxicity Cytotoxicity Assay (MTT/MTS) CellCulture->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Mechanistic Mechanistic Assays IC50->Mechanistic Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanistic->CellCycle WesternBlot Western Blot (Signaling Proteins) Mechanistic->WesternBlot DataAnalysis Data Analysis & Interpretation Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis G cluster_mapk This compound-Induced Methuosis via MAPK Pathway TBMII This compound MKK4 MKK4 TBMII->MKK4 Hyperactivates p38a p38α MKK4->p38a Phosphorylates LipidMetabolism Enhanced Lipid Metabolism p38a->LipidMetabolism Promotes Methuosis Methuosis (Cell Death) LipidMetabolism->Methuosis Leads to G cluster_pi3k This compound and the PI3K/Akt/mTOR Pathway TBMII This compound PI3K PI3K TBMII->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

References

A Technical Guide to the Preliminary Anticancer Effects of Tubeimoside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the initial research into the anticancer properties of Tubeimoside II (TBM-II), a triterpenoid (B12794562) saponin (B1150181) extracted from Rhizoma Bolbostemmatis. This guide summarizes key findings on its mechanisms of action, presents quantitative efficacy data, details relevant experimental protocols, and visualizes the underlying biological pathways.

Core Mechanisms of Action

This compound exhibits anticancer effects through several distinct mechanisms, with the most robust evidence pointing towards the induction of methuosis in hepatocellular carcinoma and the inhibition of metastatic processes in retinoblastoma.

Induction of Methuosis in Hepatocellular Carcinoma (HCC)

A primary anticancer effect of TBM-II is the induction of methuosis, a non-apoptotic form of cell death, in liver cancer cells.[1][2] This process is characterized by significant cytoplasmic vacuolization and a necrosis-like disruption of the cell membrane, which is notably unresponsive to caspase inhibitors.[1][3]

The induction of methuosis by TBM-II is driven by two key molecular events:

  • Hyperactivation of the MKK4-p38α Axis: Proteomic analysis reveals that TBM-II treatment leads to the overactivation of the MKK4-p38α signaling pathway.[1][4]

  • Increased Lipid Metabolism: The treatment also boosts lipid metabolism, with a particular emphasis on cholesterol biosynthesis.[1][2]

Pharmacological inhibition of either the MKK4-p38α pathway or cholesterol synthesis has been shown to effectively suppress TBM-II-induced methuosis, confirming their central roles in this cell death mechanism.[1][4] In vivo studies using xenograft mouse models of HCC have further demonstrated that TBM-II effectively suppresses tumor growth by inducing methuosis.[1][2]

G TBM2 This compound MKK4 MKK4 TBM2->MKK4 Hyperactivates Lipid Lipid Metabolism (Cholesterol Biosynthesis) TBM2->Lipid Boosts p38a p38α MKK4->p38a Activates Methuosis Methuosis (Cell Death) p38a->Methuosis Facilitates Lipid->Methuosis Facilitates G TGFB1 TGF-β1 OxidativeStress Oxidative Stress TGFB1->OxidativeStress EGFR Redoxosome-Dependent EGFR Activation OxidativeStress->EGFR Metastasis Metastatic Progression (EMT, Migration, Invasion) EGFR->Metastasis TBM2 This compound TBM2->EGFR Suppresses G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Screening Cell Viability Screening (e.g., MTS Assay) IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Assays (Apoptosis, Methuosis, Cell Cycle) IC50->Mechanism Protein Protein Expression (Western Blot) Mechanism->Protein Xenograft Xenograft Mouse Model Protein->Xenograft Transition to In Vivo TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth Toxicity Toxicity Assessment TumorGrowth->Toxicity

References

Initial Studies on the Anti-inflammatory Properties of Tubeimoside II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubeimoside II, a triterpenoid (B12794562) saponin (B1150181) isolated from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, has demonstrated a range of pharmacological activities. This technical guide provides an in-depth overview of the initial pre-clinical research into the anti-inflammatory properties of this compound. While comprehensive quantitative data remains emerging, preliminary studies indicate that this compound possesses more potent anti-inflammatory effects compared to its analogue, tubeimoside I. This document summarizes the available, albeit limited, quantitative data, details the experimental protocols used in these foundational studies, and visualizes the proposed signaling pathways through which this compound may exert its anti-inflammatory effects, primarily focusing on the MAPK and NF-κB signaling cascades.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The search for novel anti-inflammatory agents from natural sources has identified tubeimosides, a group of triterpenoid saponins, as promising candidates. Among these, this compound has been highlighted for its comparatively strong biological activities. This guide focuses on the initial scientific investigations into the anti-inflammatory potential of this compound, providing a resource for researchers and professionals in drug discovery and development.

Quantitative Data on Anti-inflammatory Effects

Quantitative data on the specific anti-inflammatory effects of this compound are not yet widely published. However, a comparative study on tubeimosides I, II, and III has provided a qualitative assessment of their relative potencies.

Table 1: Comparative Anti-inflammatory Activity of Tubeimosides

CompoundRelative Anti-inflammatory ActivitySource
Tubeimoside I-[1]
This compoundStronger than Tubeimoside I[1][2]
Tubeimoside IIIStronger than this compound[2]

Note: Specific IC50 values or percentage inhibition data for this compound in inflammatory assays were not available in the reviewed literature. The data presented is based on qualitative comparisons from in vivo studies.

Signaling Pathways in this compound-Mediated Anti-inflammation

Preliminary evidence suggests that the anti-inflammatory effects of this compound may be mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway plays a crucial role in transducing extracellular signals into cellular responses, including the production of pro-inflammatory cytokines. Studies on related compounds and initial investigations into this compound suggest its involvement in regulating this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MKK4 MKK4 TLR4->MKK4 Activates p38 p38 MKK4->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates Tubeimoside_II This compound Tubeimoside_II->MKK4 Modulates? Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Induces

MAPK Signaling Pathway Modulation by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. While direct evidence for this compound is still emerging, studies on the closely related tubeimoside I indicate that it inhibits this pathway. It is hypothesized that this compound may act similarly.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Tubeimoside_II This compound Tubeimoside_II->IKK Inhibits? Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p65_p50_nuc->Pro_inflammatory_Genes Induces

Hypothesized NF-κB Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of tubeimoside and related compounds' anti-inflammatory properties.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Carrageenan_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_measurement Data Collection and Analysis Animal_Grouping Animal Grouping (e.g., Control, Vehicle, This compound doses, Reference Drug) Baseline_Measurement Baseline Paw Volume Measurement Animal_Grouping->Baseline_Measurement Compound_Admin Compound Administration (e.g., oral, i.p.) Baseline_Measurement->Compound_Admin Carrageenan_Injection Subplantar Injection of 1% Carrageenan Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement at regular intervals (e.g., 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of Edema and Percentage Inhibition Paw_Volume_Measurement->Data_Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are divided into several groups: a vehicle control group, a positive control group (e.g., treated with indomethacin), and experimental groups treated with varying doses of this compound.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Compound Administration: this compound or the reference drug is administered, typically orally or intraperitoneally, 30-60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Measurement of Nitrite: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of culture supernatant and Griess reagent are mixed and incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

  • Sample Collection: Culture supernatants from RAW 264.7 cells treated as described in the NO production assay are collected.

  • ELISA Procedure: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of this compound on the production of each cytokine is determined by comparing the concentrations in the treated groups to the LPS-stimulated control group.

  • Cell Lysis: After treatment with this compound and/or LPS for the appropriate duration, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as p65, IκBα, p38, ERK, and JNK.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels to determine the effect of this compound on their activation.

Conclusion

The initial studies on this compound suggest that it is a promising candidate for further investigation as an anti-inflammatory agent. Its demonstrated superior potency to tubeimoside I in early in vivo models warrants more detailed quantitative analysis. Future research should focus on determining the specific IC50 values of this compound against key inflammatory mediators and enzymes, and on elucidating the precise molecular mechanisms by which it modulates the NF-κB and MAPK signaling pathways. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.

References

In-Depth Technical Guide to the Discovery and Isolation of Tubeimoside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubeimoside II, a triterpenoid (B12794562) saponin (B1150181) derived from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, known in traditional Chinese medicine as "Tubeimu," has garnered significant attention for its potent anti-inflammatory and antitumor properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The document details the methodologies for extraction and purification, presents quantitative data on its biological activity, and elucidates its mechanism of action through relevant signaling pathways.

Introduction

Discovery and Biological Activity

The discovery of this compound and its analogs stemmed from efforts to identify the active constituents of "Tubeimu," a traditional Chinese medicine used for various ailments. Bioassay-guided fractionation techniques were instrumental in isolating these compounds and identifying their cytotoxic effects against various cancer cell lines.[1][2]

Antitumor Activity

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. The primary mechanism of its antitumor action involves the induction of methuosis, a form of non-apoptotic cell death, through the hyperactivation of the MKK4–p38α signaling pathway. This section summarizes the quantitative data regarding its efficacy.

Table 1: Cytotoxicity of Tubeimoside Analogs against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Tubeimoside VK-562Not Specified[2]
Tubeimoside VBEL-7402Not Specified[2]
Isocucurbitacin BHeLa0.93 - 9.73[1]
Isocucurbitacin BHT-290.93 - 9.73[1]
Cucurbitacin EHeLa0.93 - 9.73[1]
Cucurbitacin EHT-290.93 - 9.73[1]
23,24-dihydrocucurbitacin EHeLa0.93 - 9.73[1]
23,24-dihydrocucurbitacin EHT-290.93 - 9.73[1]
Cyclic Bisdesmosides (5-9)BGC-8231.30 - 15.64[1]
Cyclic Bisdesmosides (5-9)HeLa1.30 - 15.64[1]
Cyclic Bisdesmosides (5-9)HT-291.30 - 15.64[1]
Cyclic Bisdesmosides (5-9)MCF-71.30 - 15.64[1]

Note: Specific IC50 values for this compound were not explicitly detailed in the provided search results, but the table reflects the cytotoxic ranges of related compounds isolated from the same plant source.

Isolation and Purification of this compound

The isolation of this compound from the dried tubers of Bolbostemma paniculatum is a multi-step process involving extraction, partitioning, and chromatographic separation.

Experimental Protocol: Bioassay-Guided Fractionation

This protocol outlines a general procedure for the isolation of this compound based on bioassay-guided fractionation.

1. Plant Material and Extraction:

  • Air-dried and powdered tubers of Bolbostemma paniculatum are subjected to extraction with 95% ethanol (B145695) at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

  • The antitumor activity of each fraction is evaluated, with the active compounds typically concentrating in the EtOAc and n-BuOH fractions.[1]

3. Column Chromatography:

  • Silica (B1680970) Gel Chromatography: The active fractions are subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform-methanol to separate compounds based on polarity.

  • Reversed-Phase Chromatography: Further purification is achieved using reversed-phase (C18) column chromatography. A typical mobile phase consists of a methanol-water gradient.[4][5][6] This step is crucial for separating the closely related tubeimoside analogs.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Final purification to obtain high-purity this compound is often accomplished using preparative HPLC.

  • Column: A reversed-phase C18 column (e.g., 4.6 × 250 mm, 5 µm) is commonly used.[7]

  • Mobile Phase: A typical mobile phase is a mixture of methanol (B129727) and water (e.g., 68:32 v/v).[7]

  • Detection: UV detection at a wavelength of 214 nm is suitable for monitoring the elution of tubeimosides.[7]

5. Structural Elucidation:

  • The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Tubeimoside_II_Isolation_Workflow Start Dried Tubers of Bolbostemma paniculatum Extraction Extraction with 95% Ethanol Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Partitioning Solvent Partitioning (EtOAc and n-BuOH) Concentration->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Active Fractions ReversePhase Reversed-Phase (C18) Column Chromatography SilicaGel->ReversePhase PrepHPLC Preparative HPLC ReversePhase->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Figure 1: General workflow for the isolation of this compound.

Signaling Pathway of this compound-Induced Methuosis

This compound exerts its anticancer effects by inducing methuosis, a type of non-apoptotic cell death, in cancer cells. This process is mediated by the hyperactivation of the MKK4-p38α signaling pathway.

MKK4_p38_Signaling_Pathway TBM2 This compound MKK4 MKK4 Activation TBM2->MKK4 Induces p38a p38α Activation MKK4->p38a Activates Methuosis Induction of Methuosis p38a->Methuosis Leads to CellDeath Cancer Cell Death Methuosis->CellDeath

Figure 2: MKK4-p38α signaling pathway activated by this compound.

Conclusion

This technical guide provides a detailed overview of the discovery, isolation, and biological activity of this compound. The methodologies presented, from extraction to purification, offer a practical framework for researchers. The elucidation of its mechanism of action via the MKK4-p38α signaling pathway opens new avenues for the development of novel cancer therapeutics. Further research is warranted to fully explore the clinical potential of this promising natural compound.

References

Tubeimoside II: A Technical Guide to an Oleanane Triterpenoid Saponin with Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubeimoside II, a natural oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, has emerged as a promising candidate in cancer chemotherapy.[1][2][3][4] This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its anti-cancer properties, mechanism of action, and relevant experimental data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents.

Introduction

Oleanane triterpenoid saponins (B1172615) are a class of natural products known for their diverse pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2] this compound is a notable member of this class, demonstrating potent cytotoxic activities against a range of cancer cell lines.[5] Its unique mechanism of inducing a non-apoptotic form of cell death known as methuosis in hepatocellular carcinoma (HCC) cells highlights its potential as a novel anti-cancer agent.[6][7][8][9] Compared to its analogue Tubeimoside I, this compound exhibits stronger biological activity with lower acute toxicity, making it a more promising candidate for further development.[1]

Physicochemical Properties

PropertyValueReference
Chemical Formula C₆₃H₉₈O₃₀[4]
Molecular Weight 1335.43 g/mol [4]
CAS Number 115810-12-3[4]
Appearance White solid[4]
Solubility Soluble in DMSO[4]

In Vitro Anti-Cancer Activity

This compound has demonstrated significant cytotoxicity across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized below.

Cell LineCancer TypeIC50 (µg/mL) after 24hReference
HeLaCervical Cancer4.49[5]
HepG2Hepatocellular Carcinoma4.05[5]
SW480Colon Carcinoma4.47[5]
MCF-7Breast Cancer4.12[5]

Another study investigating the effect of this compound on six different hepatocellular carcinoma cell lines presented cell viability curves, from which the approximate IC50 values can be derived.[7]

In Vivo Anti-Tumor Efficacy

The anti-tumor potential of this compound has been confirmed in a xenograft mouse model of hepatocellular carcinoma.

Animal ModelTreatmentDosageOutcomeReference
Xenograft mouse model (HCC)Intraperitoneal administration of this compound4 mg/kg/daySuppressed tumor growth by inducing methuosis[7]

Mechanism of Action: Induction of Methuosis via the MKK4-p38α Axis

A pivotal study has elucidated that this compound induces a form of regulated, non-apoptotic cell death called methuosis in hepatocellular carcinoma cells.[6][7][8][9] This process is characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes.

The key signaling pathway implicated in this compound-induced methuosis is the hyperactivation of the MKK4-p38α axis, a component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][7] This hyperactivation leads to downstream effects, including boosted lipid metabolism, particularly cholesterol biosynthesis, which contributes to the formation of the characteristic vacuoles.[6][7]

Signaling Pathway Diagram

Tubeimoside_II_Signaling_Pathway TBM2 This compound Macropinocytosis Macropinocytosis TBM2->Macropinocytosis MKK4 MKK4 (Hyperactivation) Macropinocytosis->MKK4 triggers p38a p38α (Hyperactivation) MKK4->p38a Lipid_Metabolism Increased Lipid Metabolism (Cholesterol Biosynthesis) p38a->Lipid_Metabolism Vacuolization Cytoplasmic Vacuolization Lipid_Metabolism->Vacuolization Methuosis Methuosis (Cell Death) Vacuolization->Methuosis

Caption: this compound-induced methuosis signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study investigating the cytotoxic activities of this compound.[5]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, SW480, MCF-7) into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Western Blot Analysis for MKK4-p38α Pathway

This protocol is based on the methodology described in the study on this compound-induced methuosis.[7]

  • Cell Lysis: Treat HCC cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MKK4, MKK4, phospho-p38α, p38α, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

The following is a generalized workflow based on the reported in vivo experiment.[7]

Xenograft_Workflow start Start implantation Implant HCC cells subcutaneously into nude mice start->implantation tumor_growth Allow tumors to reach a palpable size implantation->tumor_growth randomization Randomize mice into control and treatment groups tumor_growth->randomization treatment Administer this compound (4 mg/kg/day) or vehicle intraperitoneally randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Sacrifice mice at the end of the study monitoring->endpoint analysis Analyze tumor tissues (e.g., H&E staining) endpoint->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of Tubeimoside II on Hepatocellular Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide.[1][2][3][4] The development of novel therapeutic agents with high efficacy and specificity against HCC is a critical area of research. Tubeimoside II (TBM-2), a triterpenoid (B12794562) saponin (B1150181) extracted from Rhizoma Bolbostemmatis, has demonstrated potent anti-tumor activities across various cancer cell lines.[1] Recent studies have highlighted its potential as a therapeutic agent for HCC by inducing a non-apoptotic form of cell death known as methuosis.[1][2][3][4] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound on HCC cells, along with data presentation and visualization of the key signaling pathways involved.

Mechanism of Action

This compound has been shown to inhibit the proliferation of HCC cells by inducing methuosis, a type of cell death characterized by the accumulation of large, single-membrane vacuoles derived from macropinosomes, leading to cell swelling and eventual rupture.[1][2][3][4] This is distinct from apoptosis and is not responsive to caspase inhibitors.[1][4] The underlying mechanism involves the hyperactivation of the MKK4–p38α axis, which is a component of the MAPK signaling pathway.[1][2] Additionally, TBM-2 treatment leads to an increase in lipid metabolism, particularly cholesterol biosynthesis, which supports the process of methuosis.[1][2] Some studies have also suggested that in certain HCC cell lines, this compound can induce G2/M phase cell cycle arrest and apoptosis in a p53-dependent manner, indicating that its mechanism of action may be cell-context dependent.[5]

Quantitative Data Summary

The inhibitory effect of this compound on HCC cell viability is concentration-dependent. The half-maximal inhibitory concentration (IC50) values for various HCC cell lines after 24 hours of treatment are summarized in the table below.

Cell LineIC50 (µM)
Hep 3B~2.24
Jhh-7~3.85
LM3~4.56
SNU387~3.21
Huh7~2.87
Hep G2~2.55

Data extracted from studies on the effect of this compound on HCC cell lines after 24 hours of treatment.[1]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on HCC cells.

Materials:

  • HCC cell lines (e.g., Hep 3B, Hep G2, Huh7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (TBM-2) stock solution

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega)

  • Microplate reader

Procedure:

  • Seed HCC cells into a 96-well plate at a density of 1.5 x 10³ cells per well in 100 µL of complete culture medium.[2]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 until the cells are adherent.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is from 0.25 µM to 32 µM.[1]

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of TBM-2. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the cells for 24 hours at 37°C and 5% CO2.[1]

  • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.[1]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between apoptosis and other forms of cell death like methuosis.

Materials:

  • HCC cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HCC cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at the desired concentrations (e.g., 2 µM) for 24 hours.[1] Include an untreated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The results will distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Western Blot Analysis

This protocol is for analyzing the protein expression levels in key signaling pathways affected by this compound.

Materials:

  • HCC cells

  • This compound

  • Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38α, anti-p38α, anti-phospho-MKK4, anti-MKK4, anti-Bax, anti-Bcl-2, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HCC cells and treat them with this compound for the desired time and concentration.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.[1]

  • Determine the protein concentration of the lysates using a BCA protein assay.[1]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Visualizations

Signaling Pathway Diagram

Tubeimoside_II_Signaling_Pathway TBM2 This compound Macropinocytosis Increased Macropinocytosis TBM2->Macropinocytosis MKK4 MKK4 TBM2->MKK4 Hyperactivation Lipid_Metabolism Lipid Metabolism (Cholesterol Biosynthesis) TBM2->Lipid_Metabolism Boosted Vacuolization Vacuole Formation Macropinocytosis->Vacuolization Methuosis Methuosis (Cell Death) Vacuolization->Methuosis p38a p38α MKK4->p38a Phosphorylation p38a->Macropinocytosis Lipid_Metabolism->Vacuolization

Caption: Proposed signaling pathway of this compound-induced methuosis in HCC cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis HCC_Cells HCC Cell Lines (e.g., Hep 3B, Hep G2) TBM2_Treatment This compound Treatment (Varying Concentrations & Durations) HCC_Cells->TBM2_Treatment Viability Cell Viability (MTS Assay) TBM2_Treatment->Viability Apoptosis Apoptosis vs. Methuosis (Annexin V/PI Staining) TBM2_Treatment->Apoptosis Western_Blot Protein Expression (Western Blot) TBM2_Treatment->Western_Blot IC50 IC50 Calculation Viability->IC50 Flow_Cytometry Flow Cytometry Analysis Apoptosis->Flow_Cytometry Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification

Caption: General workflow for in vitro evaluation of this compound in HCC cells.

References

Application Note and Protocol: Preparation of Tubeimoside II Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the preparation, handling, and storage of a Tubeimoside II stock solution in Dimethyl Sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound relevant to the preparation of a stock solution.

ParameterValueSource(s)
Molecular Formula C₆₃H₉₈O₃₀[1]
Molecular Weight 1335.43 g/mol [1]
CAS Number 115810-12-3[1][2][3]
Purity ≥99.7%[1]
Appearance White solid[1]
Solubility in DMSO Up to 100 mg/mL (74.88 mM)[2][4]; also reported as 13.36 mg/mL (10 mM)[1]
Powder Storage -20°C for up to 3 years[1][3]
Stock Solution Storage -80°C for 6-12 months; -20°C for 1 month[1][2][3][5]

Experimental Protocol: Stock Solution Preparation

This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a practical starting point for creating subsequent working dilutions for various experimental assays.

Materials and Equipment:

  • This compound powder (purity ≥99.7%)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO), newly opened[2][4]

  • Calibrated analytical balance (readable to 0.1 mg)

  • Calibrated micropipettes and sterile, chemical-resistant pipette tips

  • Sterile, amber or opaque glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)[1][2]

Calculations:

To prepare a stock solution of a desired concentration, use the formula below:

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:

  • Desired Concentration: 10 mM

  • Desired Volume: 1 mL

  • Molecular Weight: 1335.43 g/mol

Mass (mg) = (10 mM × 1 mL × 1335.43 g/mol ) / 1000 = 13.35 mg

Therefore, 13.35 mg of this compound is required to prepare 1 mL of a 10 mM stock solution.

Step-by-Step Procedure:

  • Equilibration: Allow the this compound powder and the DMSO vial to reach room temperature before opening to prevent moisture condensation. Hygroscopic DMSO can negatively impact the solubility of the compound[2][4].

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass (e.g., 13.35 mg) of this compound powder and transfer it into a sterile vial or tube.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume (e.g., 1 mL) of fresh, anhydrous DMSO to the vial containing the powder.

  • Dissolution: Securely cap the vial and vortex for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Sonication (If Necessary): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes[1][2]. Gentle warming can also aid dissolution, but avoid excessive heat[2].

  • Verification: Visually inspect the solution against a light source to ensure complete dissolution and the absence of any precipitate.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[4][5]. Store these aliquots under the recommended conditions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate Reagents to Room Temperature B Weigh this compound (e.g., 13.35 mg) A->B C Add DMSO (e.g., 1 mL) B->C D Vortex Thoroughly C->D E Sonicate if Necessary D->E F Visually Inspect for Clarity E->F G Aliquot into Single-Use Tubes F->G H Store at -20°C or -80°C G->H

Caption: Workflow for preparing this compound stock solution.

Safety Precautions and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles when handling this compound powder and DMSO solutions.

  • Ventilation: All handling steps should be performed in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of dust or aerosols[3].

  • Handling DMSO: DMSO is an efficient solvent that can facilitate the absorption of substances through the skin. Exercise extreme caution and avoid any direct skin contact with the compound and the final solution.

  • Disposal: Dispose of all chemical waste, including empty containers, unused solutions, and contaminated materials, in accordance with your institution's hazardous waste disposal guidelines.

Storage and Stability

  • Powder: Store the solid this compound in a tightly sealed container at -20°C for up to 3 years[1][3].

  • Stock Solution:

    • For long-term storage (up to 6-12 months), store aliquots at -80°C[1][2][5].

    • For short-term storage (up to 1 month), aliquots can be kept at -20°C[1][2][3][5].

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation[4][5]. Aliquoting into single-use volumes is the best practice to maintain the integrity of the stock solution.

References

Application Notes and Protocols for Tubeimoside II Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubeimoside II (TBM-II), a triterpenoid (B12794562) saponin (B1150181) extracted from the tuber of Bolbostemma paniculatum, has demonstrated significant anti-tumor effects in various cancer models. These application notes provide a comprehensive overview of the administration of this compound in xenograft mouse models, detailing its mechanisms of action and providing standardized protocols for in vivo studies. The information presented is intended to guide researchers in designing and executing preclinical evaluations of this compound's therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing a novel form of non-apoptotic cell death and inhibiting key signaling pathways involved in tumor progression and metastasis.

  • Induction of Methuosis: In hepatocellular carcinoma (HCC), this compound triggers methuosis, a type of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, leading to cell swelling and rupture.[1][2][3][4] This process is independent of caspases, the key mediators of apoptosis. The induction of methuosis by this compound is mediated by the hyperactivation of the MKK4-p38α signaling axis and an increase in cholesterol biosynthesis.[1][2][3][4]

  • Inhibition of Metastasis: this compound has been shown to inhibit the metastatic progression of human retinoblastoma cells. It achieves this by reducing transforming growth factor-beta 1 (TGF-β1)-induced oxidative stress, which in turn suppresses redoxosome-dependent activation of the Epidermal Growth Factor Receptor (EGFR).[5] This leads to a decrease in epithelial-mesenchymal transition (EMT), cell adhesion, migration, and invasion.

  • Modulation of STAT3 Signaling: While direct in vivo evidence for this compound is still emerging, natural products, particularly triterpenoids, are known to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] Persistent activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[6][7] The inhibition of STAT3 signaling represents a promising anti-cancer strategy.

Data Presentation

The following tables summarize the in vitro cytotoxicity of this compound against various hepatocellular carcinoma cell lines and the in vivo anti-tumor efficacy of the structurally related compound, Tubeimoside I, in a xenograft mouse model. This in vivo data serves as a valuable reference for designing studies with this compound.

Table 1: In Vitro Cytotoxicity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineIC50 (µM) after 24h Treatment
Hep 3B~2.5
Jhh-7~3.0
LM3~4.0
SNU387~2.8
Huh7~4.5
Hep G2~3.5

Data extracted from cytotoxicity assays presented in "Tubeimoside-2 Triggers Methuosis in Hepatocarcinoma Cells through the MKK4–p38α Axis".

Table 2: In Vivo Anti-Tumor Efficacy of Tubeimoside I in a Hepatocellular Carcinoma Xenograft Model (MHCC97-H cells)

Treatment GroupMean Tumor Volume (mm³) at Day 21Mean Tumor Weight (g) at Day 21Tumor Growth Inhibition (%)
Vehicle Control (Sterile PBS)1250 ± 1501.2 ± 0.20
Tubeimoside I (4 mg/kg)450 ± 800.4 ± 0.164

This data is from a study on the closely related compound Tubeimoside I and serves as a proxy for the expected efficacy of this compound. Data adapted from "Tubeimoside I Inhibits the Proliferation of Liver Cancer Through Inactivating NF-κB Pathway by Regulating TNFAIP3 Expression".[5]

Experimental Protocols

The following protocols are based on established methodologies for xenograft studies and specific details from research on Tubeimosides.

Protocol 1: Establishment of a Subcutaneous Hepatocellular Carcinoma (HCC) Xenograft Model

1. Cell Culture:

  • Culture human hepatocellular carcinoma cells (e.g., Hep 3B or MHCC97-H) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
  • Harvest cells during the exponential growth phase.

2. Animal Model:

  • Use 4-6 week old male BALB/c nude mice.
  • Allow mice to acclimate for at least one week before the experiment.

3. Tumor Cell Implantation:

  • Resuspend the harvested HCC cells in sterile, serum-free medium or phosphate-buffered saline (PBS).
  • Inject 2 x 10^6 cells in a volume of 150 µL subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the length (L) and width (W) with calipers every two to three days.
  • Calculate tumor volume using the formula: V = (L x W²) / 2.
  • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

Protocol 2: Preparation and Administration of this compound

1. Reagent Preparation:

  • Prepare a stock solution of this compound by dissolving it in dimethyl sulfoxide (B87167) (DMSO).
  • For in vivo administration, dilute the stock solution with sterile PBS to the final desired concentration. The final concentration of DMSO should be less than 1%.

2. Dosage and Administration:

  • Based on studies with the related compound Tubeimoside I, a dosage of 4 mg/kg is recommended as a starting point.[5]
  • Administer the this compound solution or vehicle control (e.g., sterile PBS with the same percentage of DMSO) via intraperitoneal (IP) injection .
  • Administer the treatment every other day for a period of 21 days .[5]

3. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume and the body weight of the mice throughout the treatment period.
  • At the end of the study, euthanize the mice and excise the tumors.
  • Measure the final tumor weight.
  • Tissues can be collected for further analysis (e.g., immunohistochemistry for Ki67, Western blot for signaling pathway proteins).

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

Tubeimoside_II_MKK4_p38_Pathway cluster_cell Hepatocellular Carcinoma Cell TBM2 This compound MKK4 MKK4 (Phosphorylation ↑) TBM2->MKK4 Hyperactivates Cholesterol Cholesterol Biosynthesis ↑ TBM2->Cholesterol p38a p38α (Phosphorylation ↑) MKK4->p38a Phosphorylates Methuosis Methuosis (Vacuolization, Cell Death) p38a->Methuosis Cholesterol->Methuosis

Caption: this compound induces methuosis in HCC cells via the MKK4-p38α axis.

Tubeimoside_II_EGFR_Pathway cluster_cell Retinoblastoma Cell TGFb1 TGF-β1 OxidativeStress Oxidative Stress TGFb1->OxidativeStress Redoxosome Redoxosome OxidativeStress->Redoxosome EGFR EGFR (Phosphorylation & Oxidation) Redoxosome->EGFR Activates Metastasis Metastasis (EMT, Adhesion, Migration, Invasion) EGFR->Metastasis Promotes TBM2 This compound TBM2->OxidativeStress Inhibits

Caption: this compound inhibits metastasis by suppressing EGFR activation.

STAT3_Signaling_Pathway cluster_cell Cancer Cell Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 (Cytoplasmic) JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 Dimer (Nuclear Translocation) STAT3->pSTAT3 Dimerization TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1, c-Myc, VEGF) pSTAT3->TargetGenes Induces Transcription TumorProgression Tumor Progression (Proliferation, Survival, Angiogenesis) TargetGenes->TumorProgression TBM2 This compound (Potential Inhibitor) TBM2->STAT3 Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

Experimental Workflow

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture (e.g., Hep 3B) CellHarvest 2. Cell Harvest & Preparation CellCulture->CellHarvest Implantation 3. Subcutaneous Injection (2x10^6 cells/mouse) CellHarvest->Implantation TumorGrowth 4. Tumor Growth Monitoring (to ~100-150 mm³) Implantation->TumorGrowth Randomization 5. Randomize Mice (Treatment vs. Control) TumorGrowth->Randomization DrugPrep 6. Prepare this compound (e.g., 4 mg/kg in PBS/DMSO) Randomization->DrugPrep Administration 7. Intraperitoneal Injection (Every other day for 21 days) DrugPrep->Administration Monitoring 8. Monitor Tumor Volume & Body Weight Administration->Monitoring Endpoint 9. Study Endpoint Monitoring->Endpoint TumorExcision 10. Excise & Weigh Tumors Endpoint->TumorExcision DataAnalysis 11. Analyze Tumor Growth Inhibition TumorExcision->DataAnalysis FurtherAnalysis 12. Further Analysis (IHC, Western Blot) DataAnalysis->FurtherAnalysis

Caption: Workflow for this compound administration in a xenograft mouse model.

References

Application Notes: Tubeimoside II as a Novel Agent for Hepatocellular Carcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hepatocellular carcinoma (HCC) is the most prevalent form of primary liver cancer and stands as a leading cause of cancer-related mortality worldwide.[1][2] The limitations of current therapeutic strategies, including targeted therapies, highlight the urgent need for novel treatment approaches.[1] Tubeimoside II (TBM-2), a triterpenoid (B12794562) saponin (B1150181) extracted from the traditional Chinese herb Rhizoma Bolbostemmatis, has emerged as a potent anti-tumor molecule with a unique mechanism of action against HCC.[2][3] These application notes provide a comprehensive overview of the use of this compound in HCC research, detailing its mechanism of action, quantitative efficacy, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

Recent studies have elucidated that this compound exerts its anti-tumor effects on HCC not through classical apoptosis, but by inducing a non-apoptotic form of cell death known as methuosis.[1][2][4] Methuosis is characterized by the accumulation of large, single-membrane cytoplasmic vacuoles derived from macropinosomes, leading to a necrosis-like membrane disruption.[1][3] This mode of cell death is notably unresponsive to caspase inhibitors.[1][2]

The induction of methuosis by this compound is primarily driven by the hyperactivation of the MKK4–p38α signaling axis.[1][3][5] Proteomic and phosphoproteomic analyses have confirmed that TBM-2 treatment leads to the phosphorylation and activation of MKK4 and its downstream target, p38α.[3] Furthermore, TBM-2 treatment significantly impacts cellular metabolism, specifically augmenting lipid metabolism and cholesterol biosynthesis.[1][3][4] Pharmacological inhibition of either the MKK4–p38α pathway or cholesterol biosynthesis has been shown to effectively suppress TBM-2-induced methuosis, confirming the critical role of these pathways.[1][3][5]

Note: A previously published but now retracted article suggested that this compound induced G2/M phase arrest and apoptosis in HepG2 cells through a p53-dependent pathway, involving the upregulation of Bax and downregulation of Bcl-2.[6] Researchers should be aware of this while consulting historical literature, as the current evidence points towards methuosis as the primary mechanism.

Data Presentation

Table 1: In Vitro Efficacy of this compound in HCC Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human hepatocellular carcinoma cell lines after 24 hours of treatment.

Cell LineIC50 (µM)Source
Hep 3B2.24 - 4.56 (range for all lines)[2][3]
Jhh-72.24 - 4.56 (range for all lines)[2][3]
LM32.24 - 4.56 (range for all lines)[2][3]
SNU3872.24 - 4.56 (range for all lines)[2][3]
Huh72.24 - 4.56 (range for all lines)[2][3]
Hep G22.24 - 4.56 (range for all lines)[2][3]
HepG2~3.01 µM (converted from 4.05 µg/ml)[6]*

*Data from a retracted publication.

Table 2: Key Molecular Changes Induced by this compound in HCC Cells

This table highlights the significant changes in protein expression and phosphorylation that are central to the mechanism of action of this compound.

Protein TargetObserved ChangeFunctional RoleSource
MKK4 Increased Phosphorylation (Activation)Upstream kinase of p38α[3]
p38α Increased Phosphorylation (Activation)Key mediator of methuosis[3]
Bax UpregulationPro-apoptotic protein[6]
Bcl-2 DownregulationAnti-apoptotic protein[6]

*Data from a retracted publication.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 value of this compound in HCC cell lines.

  • Cell Seeding: Plate HCC cells (e.g., Hep 3B, LM3, Hep G2) in a 96-well plate at a density of 1.5 x 10³ cells per well in complete growth medium.[4] Allow cells to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., with a dilution ratio of 2) in culture medium to achieve final concentrations ranging from 0.25 µM to 32 µM.[3] Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.

  • Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[3][4]

  • Viability Measurement: After incubation, add 20 µL of a commercial MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.[3]

  • Reading: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot Analysis for MKK4-p38α Pathway Activation

This protocol is to verify the activation of the key signaling pathway targeted by this compound.

  • Cell Culture and Treatment: Seed HCC cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound (e.g., at 4 µM) or vehicle control for 24 hours.[3]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38α (Tyr182), total p38α, phospho-MKK4, and total MKK4. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes how to evaluate the anti-tumor efficacy of this compound in a mouse model.

  • Cell Preparation: Culture a suitable HCC cell line (e.g., Hep 3B) and harvest the cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 4-6 week old male nude mice.

  • Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a palpable volume (e.g., 50-100 mm³), randomize the mice into a control group and a treatment group (n=5 per group).[4]

  • Treatment Administration: Administer this compound to the treatment group via intraperitoneal (i.p.) injection at a dose of 4 mg/kg/day.[4] Administer the vehicle (e.g., saline with 0.5% DMSO) to the control group following the same schedule.

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length × width²) × 0.52.[4] Monitor the body weight and general health of the mice.

  • Endpoint: After a predefined period (e.g., 21 days), euthanize the mice.[7] Excise the tumors, weigh them, and process them for further analysis such as histology (H&E staining) or Western blotting.

Visualizations

TBM2_Signaling_Pathway TBM2 This compound MKK4 MKK4 TBM2->MKK4 Activates Lipid Boosted Lipid Metabolism TBM2->Lipid p38a p38α MKK4->p38a Phosphorylates (Activates) Methuosis Methuosis (Cell Death) p38a->Methuosis Induces Cholesterol Cholesterol Biosynthesis Cholesterol->Methuosis Contributes to Lipid->Cholesterol

Caption: Signaling pathway of this compound-induced methuosis in HCC cells.

In_Vitro_Workflow cluster_assays Parallel Assays start Culture HCC Cells treat Treat with this compound (vs. Vehicle Control) start->treat assay1 Cell Viability Assay (MTS) treat->assay1 24h assay2 Western Blot (p-MKK4, p-p38α) treat->assay2 24h assay3 Microscopy (TEM for Vacuoles) treat->assay3 24h endpoint Analyze Results assay1->endpoint assay2->endpoint assay3->endpoint In_Vivo_Workflow start Inject HCC Cells Subcutaneously in Mice tumor Allow Tumors to Grow (to ~50-100 mm³) start->tumor random Randomize Mice into Control & TBM-2 Groups tumor->random treat Daily I.P. Injection (Vehicle or TBM-2) random->treat measure Measure Tumor Volume (Every 2-3 Days) treat->measure measure->treat Repeat for ~21 days end Endpoint Analysis (Excise & Weigh Tumors) measure->end

References

Application Notes and Protocols for Studying Non-Apoptotic Cell Death with Tubeimoside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubeimoside II (TBM-II) is a triterpenoid (B12794562) saponin (B1150181) extracted from the traditional Chinese herb Rhizoma Bolbostemmatis. While tubeimosides have been historically investigated for their pro-apoptotic and anti-cancer activities, recent research has unveiled a compelling role for these compounds in inducing non-apoptotic forms of regulated cell death (RCD).[1][2] Unlike apoptosis, which is a well-defined, caspase-dependent pathway, non-apoptotic RCD encompasses diverse mechanisms such as methuosis, necroptosis, ferroptosis, and pyroptosis. These pathways are often caspase-independent and are gaining significant attention as alternative strategies to eliminate cancer cells that have developed resistance to apoptosis.[3]

This document provides detailed application notes and protocols for utilizing this compound and the closely related Tubeimoside I as chemical tools to induce and study specific non-apoptotic cell death pathways, offering new avenues for cancer research and therapeutic development.

Application Note 1: Induction of Methuosis with this compound

Methuosis is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled intracellular vacuoles derived from macropinosomes, culminating in necrosis-like membrane rupture.[1][4][5] It is notably unresponsive to caspase inhibitors, distinguishing it from apoptosis. This compound has been identified as a potent inducer of methuosis in hepatocellular carcinoma (HCC) cells.[1][4][6]

The mechanism of TBM-II-induced methuosis involves the hyperactivation of the MKK4–p38α signaling axis and a significant upregulation of lipid metabolism, particularly cholesterol biosynthesis.[4][5][7] Pharmacological inhibition of either the MKK4–p38α pathway or cholesterol synthesis pathways has been shown to suppress TBM-II-induced methuosis, confirming their central role.[4][5][6]

Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (24h)Citation
HepG2Hepatocellular Carcinoma4.05 µg/mL[2]
HeLaCervical Cancer4.49 µg/mL[2]
SW480Colon Cancer4.47 µg/mL[2]
MCF-7Breast Cancer4.12 µg/mL[2]

Note: The table above summarizes the cytotoxic effects of this compound (TBMS2) on various human cancer cell lines as determined by MTT assay.

Signaling Pathway of this compound-Induced Methuosis

G TBM2 This compound MKK4 MKK4 TBM2->MKK4 Hyperactivates Lipid Lipid Metabolism (Cholesterol Biosynthesis) TBM2->Lipid Boosts p38a p38α MKK4->p38a Activates Vacuolization Macropinosome-derived Vacuolization p38a->Vacuolization Lipid->Vacuolization Methuosis Methuosis (Cell Death) Vacuolization->Methuosis

Caption: Signaling pathway of this compound-induced methuosis.

Application Note 2: Induction of Ferroptosis and Pyroptosis with Tubeimoside I

While this document focuses on this compound, the related compound Tubeimoside I (TBMS1) has been shown to be a valuable tool for studying other forms of non-apoptotic cell death, namely ferroptosis and pyroptosis.

Tubeimoside I-Induced Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[8][9] In hypertrophic scar fibroblasts (HSFs), TBMS1 induces ferroptosis by inhibiting the PI3K/AKT signaling pathway.[9] This inhibition leads to the downregulation of NRF2 and its target antioxidant genes, including GPX4 and SLC40A1, which are key negative regulators of ferroptosis.[9] The result is an accumulation of iron and lipid reactive oxygen species (ROS), leading to cell death that can be rescued by the ferroptosis inhibitor ferrostatin-1, but not by inhibitors of apoptosis or necroptosis.[9]

Quantitative Data: Effect of Tubeimoside I on Ferroptosis Markers in HSFs
MarkerEffect of TBMS1 TreatmentPathwayCitation
PI3K/AKTPhosphorylation InhibitedPI3K/AKT Signaling[9]
NRF2Expression DownregulatedAntioxidant Response[9]
GPX4Expression DownregulatedAntioxidant Response[9]
SLC40A1Expression DownregulatedIron Metabolism[9]
DMT1, TfR1Expression UpregulatedIron Metabolism[9]
Fe2+/Fe3+ RatioIncreasedIron Metabolism[9]

Signaling Pathway of Tubeimoside I-Induced Ferroptosis

G TBMS1 Tubeimoside I PI3K PI3K/AKT Pathway TBMS1->PI3K Inhibits NRF2 NRF2 PI3K->NRF2 Inhibits GPX4 GPX4 & SLC40A1 NRF2->GPX4 Inhibits expression of LipidROS Lipid ROS Accumulation GPX4->LipidROS Suppresses Ferroptosis Ferroptosis (Cell Death) LipidROS->Ferroptosis

Caption: Signaling pathway of Tubeimoside I-induced ferroptosis.

Tubeimoside I-Induced Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammatory caspases and executed by the gasdermin (GSDM) family of pore-forming proteins.[10][11] Tubeimoside I has been demonstrated to induce pyroptosis in murine colorectal cancer (CRC) cells.[10][12] The mechanism involves the inhibition of pyruvate (B1213749) kinase M2 (PKM2), which leads to the activation of caspase-3 and subsequent cleavage of Gasdermin E (GSDME).[10] The N-terminal fragment of GSDME then translocates to the cell membrane to form pores, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines.[10][12]

Signaling Pathway of Tubeimoside I-Induced Pyroptosis

G TBMS1 Tubeimoside I PKM2 PKM2 TBMS1->PKM2 Inhibits Casp3 Caspase-3 PKM2->Casp3 Inhibits GSDME GSDME Casp3->GSDME Cleaves GSDME_N GSDME-N Fragment GSDME->GSDME_N Pores Membrane Pore Formation GSDME_N->Pores Pyroptosis Pyroptosis (Cell Lysis) Pores->Pyroptosis

Caption: Signaling pathway of Tubeimoside I-induced pyroptosis.

Experimental Workflow and Protocols

The following section provides detailed protocols for inducing and analyzing the non-apoptotic cell death pathways discussed.

General Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Cell Culture (e.g., Hep 3B, HSFs) B 2. Cell Seeding (Plate for assay) A->B C 3. Treatment (this compound or I, +/- inhibitors) B->C D 4a. Viability Assay (MTS/LDH) C->D E 4b. Microscopy (TEM/Fluorescence) C->E F 4c. Flow Cytometry (PI/ROS Staining) C->F G 4d. Western Blot (Signaling Proteins) C->G

Caption: General workflow for studying Tubeimoside-induced cell death.

Protocol 1: Induction and Analysis of Methuosis with this compound

This protocol is designed to induce methuosis in hepatocellular carcinoma cells (e.g., Hep 3B, LM3) using TBM-II and to analyze the key cellular and molecular markers.[7]

Materials and Reagents:

  • Hepatocellular carcinoma cell line (e.g., Hep 3B)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (TBM-II) stock solution (in DMSO)

  • MTS assay kit

  • Reagents for Transmission Electron Microscopy (TEM) (e.g., glutaraldehyde, osmium tetroxide)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-MKK4, anti-phospho-p38, anti-p38, anti-GAPDH, and appropriate secondary antibodies.

  • 96-well and 6-well plates

Procedure:

  • Cell Culture and Seeding:

    • Culture Hep 3B cells in complete growth medium at 37°C and 5% CO₂.

    • For viability assays, seed 1.5 x 10³ cells per well in a 96-well plate.[7]

    • For microscopy and western blotting, seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.

  • This compound Treatment:

    • Prepare serial dilutions of TBM-II in complete medium from the DMSO stock. A final concentration range of 1-10 µM is recommended.[7]

    • Treat cells for 24 hours. Include a DMSO-only vehicle control.

  • Cell Viability Assessment (MTS Assay):

    • After 24h treatment, add MTS reagent to each well of the 96-well plate according to the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader to determine cell viability relative to the vehicle control.

  • Morphological Analysis (TEM):

    • Treat cells in 6-well plates with an effective concentration of TBM-II (e.g., 4 µM) for 24 hours.[7]

    • Harvest and fix the cells in glutaraldehyde.

    • Proceed with post-fixation, dehydration, embedding, and sectioning according to standard TEM protocols.

    • Image the cells to observe the hallmark ultrastructural features of methuosis, such as large, single-membrane vacuoles.[7]

  • Western Blot Analysis:

    • Lyse the treated cells from 6-well plates using RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-p38, total p38, and MKK4 overnight at 4°C. Use GAPDH as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system. An increase in the p-p38/p38 ratio indicates activation of the target pathway.

Protocol 2: Induction and Analysis of Ferroptosis with Tubeimoside I

This protocol describes the induction of ferroptosis in fibroblasts using TBMS1 and methods to confirm the mechanism of cell death.[9]

Materials and Reagents:

  • Human hypertrophic scar fibroblasts (HSFs) or other susceptible cell lines

  • Complete growth medium

  • Tubeimoside I (TBMS1) stock solution (in DMSO)

  • Ferroptosis inhibitor: Ferrostatin-1 (Fer-1)

  • Apoptosis inhibitor: Z-VAD-FMK

  • ROS detection reagent (e.g., DCFH-DA or C11-BODIPY 581/591)

  • Iron assay kit (for Fe²⁺ measurement)

  • Antibodies: anti-p-AKT, anti-AKT, anti-NRF2, anti-GPX4, and appropriate secondary antibodies.

Procedure:

  • Cell Culture and Treatment:

    • Culture HSFs in complete medium. Seed cells in appropriate plates for downstream assays.

    • Pre-treat a subset of cells with inhibitors (e.g., 10 µM Fer-1 or 20 µM Z-VAD-FMK) for 1-2 hours before adding TBMS1.

    • Treat cells with a dose range of TBMS1 (e.g., 1-10 µM) for 24-48 hours. Include vehicle and inhibitor-only controls.

  • Confirmation of Cell Death Mechanism:

    • Perform a cell viability assay (MTS or LDH release) on cells treated with TBMS1 +/- inhibitors.

    • Demonstrate that cell death is significantly rescued by Fer-1 but not by Z-VAD-FMK to confirm ferroptosis.[9]

  • Detection of Lipid ROS:

    • Treat cells with TBMS1 as described above.

    • In the final 30 minutes of incubation, add a lipid ROS-sensitive probe like C11-BODIPY 581/591.

    • Harvest the cells and analyze by flow cytometry. A shift in fluorescence (e.g., from red to green for C11-BODIPY) indicates lipid peroxidation.

  • Measurement of Intracellular Iron:

    • Treat cells with TBMS1.

    • Harvest the cells and measure the concentration of labile ferrous iron (Fe²⁺) using a commercially available iron assay kit according to the manufacturer's instructions. An increase in Fe²⁺ is a marker of ferroptosis.[9]

  • Western Blot Analysis:

    • Lyse treated cells and perform western blotting as described in Protocol 1.

    • Probe for key proteins in the PI3K/AKT/NRF2 pathway, including p-AKT, total AKT, NRF2, and GPX4, to confirm their downregulation by TBMS1.[9]

Protocol 3: Induction and Analysis of Pyroptosis with Tubeimoside I

This protocol is for inducing pyroptosis in colorectal cancer cells (e.g., CT26, MC38) with TBMS1 and analyzing the key molecular events.[10]

Materials and Reagents:

  • Murine colorectal cancer cell line (e.g., CT26)

  • Complete growth medium

  • Tubeimoside I (TBMS1) stock solution (in DMSO)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Propidium Iodide (PI) solution

  • Antibodies: anti-PKM2, anti-cleaved Caspase-3, anti-GSDME (full-length and N-terminal), and appropriate secondary antibodies.

Procedure:

  • Cell Culture and Treatment:

    • Culture CT26 cells in complete medium. Seed into 96-well plates for LDH assays and 6-well plates for western blotting and microscopy.

    • Treat cells with a dose range of TBMS1 (e.g., 5-20 µM) for 24 hours.

  • Measurement of Cell Lysis (LDH Assay):

    • After treatment, carefully collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's protocol to quantify the release of LDH from lysed cells, a hallmark of pyroptosis.[13]

  • Visualization of Pore Formation (PI Staining):

    • Treat cells grown on coverslips or in imaging plates with TBMS1.

    • During the final 15 minutes of incubation, add PI to the medium (final concentration 1-5 µg/mL).

    • Image the cells using a fluorescence microscope. The uptake of PI by non-permeabilized cells indicates membrane pore formation characteristic of pyroptosis.

  • Western Blot Analysis:

    • Lyse treated cells and perform western blotting as described in Protocol 1.

    • Probe membranes with antibodies against PKM2 to confirm its downregulation.

    • Probe for cleaved (active) Caspase-3 and for GSDME. Successful induction of pyroptosis will be indicated by a decrease in the full-length GSDME band and the appearance of the cleaved GSDME-N terminal fragment.[10]

References

Application Note: Quantification of Tubeimoside II by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Tubeimoside II is a triterpenoid (B12794562) saponin (B1150181) isolated from the bulb of Bolbostemma paniculatum (Maxim.) Franquet (Cucurbitaceae). It has demonstrated significant anti-inflammatory and antitumor properties, making it a compound of interest for pharmaceutical research and development. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. LC-MS/MS offers the high sensitivity and selectivity required for the reliable determination of this compound concentrations in complex biological matrices.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS): A structurally similar compound, such as ardisiacrispin A (as used for tubeimoside I analysis), or a stable isotope-labeled this compound.

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Control biological matrix (e.g., rat plasma, human plasma)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standard solutions for the calibration curve (e.g., in the range of 1-2000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the appropriate amount of this compound working solution into the control biological matrix.

Sample Preparation

A protein precipitation method is recommended for its simplicity and efficiency.

  • To 50 µL of the biological sample (plasma, etc.), add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

The following parameters can be used as a starting point and should be optimized for this compound.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Gradient 5-95% B over 5 minutes, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

The MS parameters need to be optimized specifically for this compound.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often suitable for saponins.

  • Precursor and Product Ions: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺) and the most abundant and stable product ions upon collision-induced dissociation (CID).

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions for this compound and the internal standard. At least two transitions (one for quantification and one for confirmation) are recommended for each analyte.

  • Optimization: Optimize MS parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each MRM transition to maximize signal intensity.

Hypothetical MS Parameters for this compound (Requires Experimental Determination):

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determinedTo be determined

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

  • Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99 over the desired concentration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤ 20%).

  • Precision and Accuracy: Intra- and inter-day precision (as relative standard deviation, RSD) should be ≤ 15% (≤ 20% for LLOQ), and accuracy (as relative error, RE) should be within ±15% (±20% for LLOQ).

  • Recovery: The extraction efficiency of the analyte and IS from the biological matrix.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by matrix components.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).

Data Presentation

All quantitative data from the method validation should be summarized in tables for clear comparison.

Table 1: Calibration Curve for this compound

Concentration (ng/mL) Mean Peak Area Ratio (Analyte/IS) Accuracy (%)
LLOQ ... ...
Calibrator 2 ... ...
... ... ...

| ULOQ | ... | ... |

Table 2: Precision and Accuracy of QC Samples

QC Level Concentration (ng/mL) Intra-day Precision (RSD%) Intra-day Accuracy (RE%) Inter-day Precision (RSD%) Inter-day Accuracy (RE%)
Low ... ... ... ... ...
Medium ... ... ... ... ...

| High | ... | ... | ... | ... | ... |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Low ... ... ...
Medium ... ... ...

| High | ... | ... | ... |

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute injection Inject (5 µL) reconstitute->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Caption: Workflow for this compound Quantification.

Conclusion

This application note provides a comprehensive framework for developing and validating a robust LC-MS/MS method for the quantification of this compound in biological matrices. While specific mass spectrometric parameters for this compound require experimental determination, the outlined protocols for sample preparation, liquid chromatography, and method validation serve as a strong foundation for researchers in drug development and related fields. The successful implementation of this method will enable accurate pharmacokinetic and other essential studies of this compound.

Application Notes and Protocols for In Vivo Formulation of Tubeimoside II in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of Tubeimoside II, a natural triterpenoid (B12794562) saponin (B1150181) with demonstrated anti-inflammatory and antitumor properties. The following sections outline formulation strategies, experimental protocols for animal studies, and the underlying mechanism of action of this compound.

In Vivo Formulation of this compound

The poor aqueous solubility of this compound necessitates the use of co-solvents and excipients to achieve a formulation suitable for in vivo administration. Several protocols have been successfully employed to dissolve this compound for animal studies.[1][2]

Recommended Formulations

Three primary formulation strategies are presented below. The choice of formulation may depend on the specific experimental requirements, including the desired concentration, administration route, and vehicle tolerance of the animal model.

Table 1: In Vivo Formulations for this compound

Formulation ProtocolComponentsAchievable ConcentrationReference
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (1.87 mM)[2]
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (1.87 mM)[2]
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (1.87 mM)[2]
Alternative 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mL (1.5 mM)[1]

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare the working solution fresh for each use.[2]

Preparation Protocols

1.2.1. Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This is a commonly used formulation for delivering hydrophobic compounds in vivo.

  • Step 1: Dissolve the required amount of this compound in DMSO to create a stock solution.

  • Step 2: To the DMSO stock solution, add PEG300 and mix thoroughly.

  • Step 3: Add Tween-80 to the mixture and mix until a clear solution is formed.

  • Step 4: Finally, add saline to the desired final volume and mix well.

Example for preparing 1 mL of a 2.5 mg/mL solution:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Take 100 µL of the this compound stock solution.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline to bring the final volume to 1 mL.[2]

1.2.2. Protocol 2: DMSO/SBE-β-CD/Saline Formulation

Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) is a solubilizing agent that can improve the solubility and stability of poorly water-soluble drugs.

  • Step 1: Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Step 2: Dissolve the required amount of this compound in DMSO to create a stock solution.

  • Step 3: Add the this compound stock solution to the 20% SBE-β-CD in saline solution to achieve the final desired concentration.

1.2.3. Protocol 3: DMSO/Corn Oil Formulation

This formulation is suitable for oral or subcutaneous administration.

  • Step 1: Dissolve the required amount of this compound in DMSO to create a stock solution.

  • Step 2: Add the this compound stock solution to corn oil to achieve the final desired concentration and mix thoroughly.

Experimental Protocols for Animal Studies

The following protocols are based on a study investigating the in vivo efficacy of this compound in a hepatocellular carcinoma (HCC) xenograft mouse model.[3]

Hepatocellular Carcinoma Xenograft Mouse Model
  • Animal Strain: Immunodeficient mice (e.g., BALB/c nude mice).

  • Cell Line: Human hepatocellular carcinoma cell line (e.g., LM3 or Hep 3B).

  • Cell Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10^6 cells in 100 µL of serum-free medium) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Dosing and Administration
  • Dosage: 4 mg/kg/day.[3]

  • Administration Route: Intraperitoneal (i.p.) injection.[3]

  • Control Group: Administer the vehicle solution (the formulation without this compound) to the control group of mice.

  • Treatment Duration: Administer this compound or vehicle daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volumes every 3 days.[3] Monitor animal body weight and general health status regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, and western blotting).

Mechanism of Action: Signaling Pathway

This compound has been shown to induce a form of non-apoptotic cell death called methuosis in hepatocellular carcinoma cells. This process is mediated through the hyperactivation of the MKK4-p38α axis and an increase in lipid metabolism, particularly cholesterol biosynthesis.[3]

Tubeimoside_II_Signaling_Pathway TBII This compound MKK4 MKK4 TBII->MKK4 Hyperactivation Lipid_Metabolism Lipid Metabolism (Cholesterol Biosynthesis) TBII->Lipid_Metabolism Boosts p38a p38α MKK4->p38a Phosphorylation Methuosis Methuosis (Cell Death) p38a->Methuosis Lipid_Metabolism->Methuosis

Caption: Signaling pathway of this compound-induced methuosis in cancer cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

In_Vivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation This compound Formulation Dosing Daily Intraperitoneal Injection (4 mg/kg/day) Formulation->Dosing Animal_Model HCC Xenograft Model Establishment Animal_Model->Dosing Monitoring Tumor & Body Weight Measurement (every 3 days) Dosing->Monitoring Endpoint Tumor Excision & Analysis Monitoring->Endpoint End of Study Histology Histological Staining (H&E, Ki67) Endpoint->Histology Western_Blot Western Blot (p-p38α) Endpoint->Western_Blot

Caption: Experimental workflow for in vivo evaluation of this compound.

Pharmacokinetic Data

Currently, there is limited publicly available pharmacokinetic data specifically for this compound. Studies on the related compound, Tubeimoside I, have shown that it is extensively distributed in various tissues but has low oral bioavailability due to degradation in the gastrointestinal tract.[4] Further research is required to determine the pharmacokinetic profile of this compound.

References

Tubeimoside II: A Promising Natural Compound for Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Tubeimoside II (TBMS II), a triterpenoid (B12794562) saponin (B1150181) extracted from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, has emerged as a compelling natural product with significant potential in cancer chemotherapy.[1][2] Extensive preclinical research has demonstrated its potent anti-tumor activities across a spectrum of human cancer cell lines, both in vitro and in vivo.[2][3] These activities include the induction of various forms of cell death, inhibition of cell proliferation and metastasis, and the modulation of key signaling pathways implicated in tumorigenesis.[1][4][5] This document provides detailed application notes, experimental protocols, and a summary of the quantitative data to guide researchers, scientists, and drug development professionals in the investigation and utilization of this compound as a potential cancer therapeutic agent.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms, demonstrating its versatility in targeting cancer cell vulnerabilities. The primary modes of action identified to date include:

  • Induction of Methuosis: In hepatocellular carcinoma (HCC) cells, this compound triggers a non-apoptotic form of cell death known as methuosis.[4][6][7] This process is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, leading to cell swelling and eventual rupture.[4][6] This unique cell death pathway is mediated by the hyperactivation of the MKK4-p38α signaling axis.[4]

  • Induction of Apoptosis: In several other cancer types, including glioma and hepatocellular carcinoma (HepG2), this compound induces classical apoptosis.[5][8] This is achieved through the intrinsic mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[5][8] This shift in balance promotes the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[8]

  • Inhibition of Metastasis: this compound has been shown to inhibit the metastatic progression of human retinoblastoma cells.[1] This anti-metastatic effect is attributed to the suppression of redoxosome-dependent activation of the Epidermal Growth Factor Receptor (EGFR).[1] By reducing TGF-β1-induced oxidative stress, this compound prevents EGFR phosphorylation and oxidation, thereby inhibiting epithelial-mesenchymal transition (EMT), cell adhesion, migration, and invasion.[1]

  • Cell Cycle Arrest: Studies have indicated that this compound can induce cell cycle arrest at the G2/M phase in cancer cells, contributing to its anti-proliferative effects.[5]

Quantitative Data

The cytotoxic and anti-proliferative efficacy of this compound and its related compounds has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

Cell LineCancer TypeCompoundIC50 ValueIncubation Time (h)Reference
HeLaCervical CancerTubeimoside-24.49 µg/mL24[5]
HepG2Hepatocellular CarcinomaTubeimoside-24.05 µg/mL24[5]
SW480Colorectal CancerTubeimoside-24.47 µg/mL24[5]
MCF-7Breast CancerTubeimoside-24.12 µg/mL24[5]
Hep 3BHepatocellular CarcinomaTubeimoside-2~4 µM24[4]
Y-79RetinoblastomaThis compoundNot specifiedNot specified[1]
WERI-Rb-1RetinoblastomaThis compoundNot specifiedNot specified[1]

Note: The activity of this compound can vary depending on the cell line and experimental conditions. Researchers are encouraged to determine the IC50 value for their specific cell line of interest.

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the anti-cancer effects of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MKK4, anti-phospho-p38α, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of this compound on cell migration.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Sterile 200 µL pipette tip

  • This compound

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in 6-well plates and grow to ~90-100% confluency.

  • Create the "Wound": Use a sterile pipette tip to create a straight scratch across the cell monolayer.

  • Wash: Gently wash with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound.

  • Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This protocol evaluates the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or other basement membrane matrix

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet stain

Procedure:

  • Coat Inserts: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed cancer cells in serum-free medium containing different concentrations of this compound into the upper chamber of the inserts.

  • Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Remove Non-invasive Cells: Use a cotton swab to gently remove the non-invasive cells from the top surface of the membrane.

  • Fix and Stain: Fix the invasive cells on the bottom of the membrane with methanol and stain with Crystal Violet.

  • Imaging and Quantification: Take images of the stained cells and count the number of invaded cells per field of view.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol measures the generation of intracellular ROS.

Materials:

  • Cancer cell line of interest

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • PBS or serum-free medium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA solution (typically 10-20 µM) for 30 minutes at 37°C.

  • Wash: Wash the cells with PBS or serum-free medium to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates an increase in ROS levels.

In Vivo Xenograft Tumor Model

This protocol provides a general guideline for evaluating the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for injection (e.g., in saline with a solubilizing agent)

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells, sometimes mixed with Matrigel) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

G cluster_0 This compound-Induced Methuosis in HCC TBMS2 This compound MKK4 MKK4 (Phosphorylation) TBMS2->MKK4 Activates p38a p38α (Phosphorylation) MKK4->p38a Activates Macropinocytosis Hijacked Macropinocytosis p38a->Macropinocytosis Vacuolization Vacuolization Macropinocytosis->Vacuolization CellDeath Methuosis (Cell Death) Vacuolization->CellDeath

Caption: this compound induces methuosis in HCC via the MKK4-p38α axis.

G cluster_1 This compound-Induced Apoptosis TBMS2 This compound Bcl2 Bcl-2 TBMS2->Bcl2 Inhibits Bax Bax TBMS2->Bax Promotes Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound promotes apoptosis by regulating Bax and Bcl-2.

G cluster_2 This compound-Mediated Inhibition of Metastasis TBMS2 This compound ROS Oxidative Stress (ROS) TBMS2->ROS Inhibits TGFb1 TGF-β1 TGFb1->ROS Redoxosome Redoxosome ROS->Redoxosome EGFR EGFR (Phosphorylation & Oxidation) Redoxosome->EGFR Activates Metastasis EMT, Adhesion, Migration, Invasion EGFR->Metastasis

Caption: this compound inhibits metastasis by suppressing EGFR activation.

Conclusion

This compound is a promising natural compound with multifaceted anti-cancer properties. Its ability to induce different forms of cell death, inhibit metastasis, and modulate key signaling pathways makes it an attractive candidate for further investigation and development as a cancer chemotherapeutic agent. The protocols and data presented in this document provide a comprehensive resource for researchers to explore the full potential of this compound in oncology. Further studies are warranted to elucidate its detailed molecular interactions, optimize its therapeutic efficacy, and evaluate its safety profile in clinical settings.

References

Troubleshooting & Optimization

Tubeimoside II Solubility and Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Tubeimoside II for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a natural triterpenoid (B12794562) saponin (B1150181) with poor aqueous solubility.[1] It is practically insoluble in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1] For in vivo studies, a co-solvent system is typically required to achieve a suitable concentration for administration.

Q2: What are the recommended starting formulations for dissolving this compound for in vivo experiments?

A2: Several co-solvent systems are recommended for the formulation of this compound for animal studies. These formulations aim to create a clear, injectable solution. The most commonly suggested formulations are detailed in the table below. It is crucial to prepare these formulations by adding and completely dissolving each solvent sequentially.[2][3]

Troubleshooting Guide

Problem: My this compound is not dissolving in the recommended solvent system.

  • Solution 1: Ensure Sequential Addition of Solvents. It is critical to add and fully dissolve the components of the solvent system in the correct order. A common protocol is to first dissolve the this compound powder in DMSO to create a stock solution before adding other co-solvents like PEG300 and Tween 80, followed by the final aqueous component (saline or PBS).[3]

  • Solution 2: Apply Gentle Heating and/or Sonication. If precipitation or phase separation occurs, gentle heating and/or sonication can significantly aid in the dissolution process.[3] Sonication is often recommended for preparing this compound solutions.[2]

  • Solution 3: Use Fresh, Anhydrous DMSO. The solubility of this compound in DMSO can be affected by the presence of moisture. Always use fresh, high-purity, anhydrous DMSO for the best results, as moisture-absorbing DMSO can reduce solubility.[4]

Problem: The final formulation is cloudy or contains precipitates.

  • Solution 1: Check the Final Concentration. The desired final concentration of this compound may exceed its solubility limit in the chosen formulation. Refer to the solubility data in Table 1 to ensure your target concentration is achievable. If a higher concentration is needed, a different formulation approach may be necessary.

  • Solution 2: Adjust the Co-solvent Ratios. The ratios of the co-solvents can be adjusted. For instance, increasing the percentage of PEG300 or Tween 80 might improve solubility. However, any modification should be carefully considered for its potential impact on vehicle toxicity in the animal model.

  • Solution 3: Consider Alternative Formulation Strategies. If co-solvent systems are not sufficient, consider more advanced formulation techniques such as complexation with cyclodextrins (e.g., SBE-β-CD) or using a lipid-based vehicle like corn oil.[2][3]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents and Formulations

Solvent/FormulationAchievable Concentration (mg/mL)Molar Concentration (mM)NotesReference
DMSO13.3610Sonication is recommended.[2]
DMSO10074.88Use fresh, moisture-free DMSO.[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline21.5Sonication is recommended.[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.51.87Prepare a clear solution.[3]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.51.87Prepare a clear solution.[3]
10% DMSO + 90% Corn Oil≥ 2.51.87Prepare a clear solution.[3]

Experimental Protocols

Protocol 1: Co-Solvent Formulation (e.g., for a 2 mg/mL solution)

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

  • Add PEG300: To the DMSO stock solution, add the required volume of PEG300 (e.g., for a final formulation of 10% DMSO and 40% PEG300, add 4 parts PEG300 to 1 part of the 20 mg/mL stock). Mix thoroughly until the solution is clear.

  • Add Tween 80: Add the required volume of Tween 80 (e.g., for a final concentration of 5%, add 0.5 parts Tween 80). Mix until the solution is clear.

  • Add Saline/PBS: Slowly add the final volume of saline or PBS (e.g., for a final of 45%, add 4.5 parts) while mixing.

  • Final Check: Ensure the final solution is clear. If not, gentle warming or sonication can be applied. It is recommended to use the working solution immediately after preparation.[2]

Protocol 2: Cyclodextrin-Based Formulation

  • Prepare Cyclodextrin Solution: Prepare a 20% solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • Prepare this compound Stock: Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).

  • Combine: Add the this compound stock solution to the SBE-β-CD solution to achieve the desired final concentration (e.g., for a 2.5 mg/mL final solution with 10% DMSO, add 1 part of the 25 mg/mL stock to 9 parts of the 20% SBE-β-CD solution).

  • Mix: Mix thoroughly until a clear solution is obtained.

Visual Guides

experimental_workflow cluster_prep Preparation of Co-Solvent Formulation cluster_troubleshoot Troubleshooting weigh 1. Weigh this compound dissolve_dmso 2. Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso add_peg 3. Add PEG300 & Mix dissolve_dmso->add_peg precipitate Precipitation Occurs dissolve_dmso->precipitate Issue add_tween 4. Add Tween 80 & Mix add_peg->add_tween add_peg->precipitate Issue add_saline 5. Add Saline/PBS & Mix add_tween->add_saline add_tween->precipitate Issue final_solution Final Injectable Solution add_saline->final_solution add_saline->precipitate Issue sonicate Apply Sonication/Heating precipitate->sonicate Action sonicate->final_solution Resolution

Caption: Workflow for preparing a co-solvent formulation of this compound.

solubility_enhancement_pathways cluster_main Strategies to Improve this compound Solubility cluster_outcome Desired Outcome start Poorly Soluble This compound cosolvency Co-solvency (DMSO, PEG300) start->cosolvency surfactants Surfactants (Tween 80) start->surfactants complexation Complexation (Cyclodextrins) start->complexation lipid Lipid-Based (Corn Oil) start->lipid outcome Clear, Stable Solution for In Vivo Studies cosolvency->outcome surfactants->outcome complexation->outcome lipid->outcome

References

Technical Support Center: Optimizing Tubeimoside II for Tumor Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Tubeimoside II in tumor suppression experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

This compound is a natural triterpenoid (B12794562) saponin (B1150181) with demonstrated anti-tumor properties.[1][2][3][4][5] Its primary mechanism in certain cancer types, such as hepatocellular carcinoma, is the induction of a non-apoptotic form of cell death called methuosis.[6][7][8][9] This process is characterized by significant cytoplasmic vacuolization and is mediated through the hyperactivation of the MKK4-p38α signaling axis.[6][7][8][9]

Q2: How does the anti-tumor activity and toxicity of this compound compare to other tubeimosides?

Studies have shown that this compound has stronger anti-inflammatory and anti-tumor activities than Tubeimoside I, with lower acute toxicity.[1][10] Conversely, while Tubeimoside III exhibits stronger biological activity than this compound, it also has a higher acute toxicity.[1][10] This suggests this compound may have a more favorable therapeutic window for cancer chemoprevention and chemotherapy.[10]

Q3: What is a typical effective concentration for this compound in in vitro studies?

The effective concentration of this compound varies between cell lines. For hepatocellular carcinoma (HCC) cell lines, the half-maximal inhibitory concentration (IC50) after 24 hours of treatment typically ranges from 2.24 µM to 4.56 µM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: What is a recommended starting dosage for in vivo animal studies?

For hepatocellular carcinoma xenograft models in nude mice, a dosage of 4 mg/kg/day administered via intraperitoneal injection has been shown to effectively suppress tumor growth by inducing methuosis.[9] Dosage optimization is critical and may vary depending on the tumor model and administration route.

Q5: How should I prepare this compound for my experiments?

This compound has limited solubility in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][3] It is crucial to ensure the compound is fully dissolved, which may require sonication or gentle heating.[1][3] Always prepare fresh working solutions for in vivo experiments on the day of use.[1]

Troubleshooting Guides

Problem 1: Poor Solubility or Precipitation of this compound
Possible Cause Troubleshooting Steps
Incorrect Solvent For in vitro use, ensure you are using a high-purity, anhydrous DMSO for your stock solution.[2] For in vivo formulations, prepare the solvent mixture by adding each component sequentially and ensuring clarity before adding the next.[1][3]
Low Temperature If precipitation occurs upon storage or dilution, gentle warming and/or sonication can help redissolve the compound.[1][3]
Hygroscopic DMSO Moisture absorbed by DMSO can significantly reduce the solubility of this compound. Use a fresh, unopened vial of DMSO for preparing stock solutions.[2]
Improper Storage Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Problem 2: Inconsistent Anti-Tumor Effects in Cell Culture
Possible Cause Troubleshooting Steps
Cell Line Variability The sensitivity to this compound can differ between cell lines.[7] Confirm the IC50 value for your specific cell line with a dose-response experiment.
Inaccurate Drug Concentration Verify the calculations for your serial dilutions. Ensure proper mixing of the compound in the culture medium.
Cell Passage Number High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments.
Compound Degradation Ensure the this compound stock solution has been stored correctly and is within its stability period (e.g., 1 month at -20°C).[1]
Problem 3: Lack of Methuosis-Associated Vacuolization
Possible Cause Troubleshooting Steps
Sub-optimal Concentration The formation of vacuoles is a hallmark of methuosis induced by this compound.[6][7] Ensure you are using a concentration at or above the IC50 for your cell line, as lower concentrations may not be sufficient to induce this phenotype.
Insufficient Incubation Time Observe cells at multiple time points (e.g., 12, 24, 48 hours) to determine the optimal time for vacuole formation.
Cellular Resistance Some cell lines may be resistant to methuosis. Consider using a positive control cell line known to undergo methuosis in response to this compound, such as Hep 3B or LM3.[7]
Imaging Technique Use phase-contrast microscopy or transmission electron microscopy to clearly visualize the formation of cytoplasmic vacuoles.[11]
Problem 4: Difficulty Detecting MKK4/p38α Phosphorylation
Possible Cause Troubleshooting Steps
Incorrect Antibody Use antibodies specifically validated for detecting the phosphorylated forms of MKK4 and p38α.
Sub-optimal Antibody Dilution Titrate the primary and secondary antibodies to find the optimal concentration that yields a strong signal with low background.
Timing of Cell Lysis Activation of the MKK4-p38α pathway can be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after this compound treatment to identify the peak phosphorylation time.
Insufficient Protein Loading Ensure you are loading a sufficient amount of total protein (typically 20-30 µg) per lane for western blot analysis.
Phosphatase Activity Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your target proteins.
Blocking Buffer For phospho-specific antibodies, using 5% Bovine Serum Albumin (BSA) in TBST for blocking is often recommended over milk, as milk contains phosphoproteins that can increase background.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineIC50 (µM) after 24h Treatment
Hep 3B~2.24
Jhh-7~3.00
LM3~4.56
SNU387~2.80
Huh7~3.50
Hep G2~4.00
Data sourced from a study on methuosis induction in HCC cells.[7]

Table 2: Recommended In Vivo Dosage and Formulation

ParameterRecommendation
Animal Model Nude mice with hepatocellular carcinoma xenografts
Dosage 4 mg/kg/day
Administration Route Intraperitoneal (i.p.) injection
Vehicle Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
This is a starting point; optimization may be required for different models.[1][3][9]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

For In Vitro Experiments (10 mM Stock Solution in DMSO):

  • Weigh out the required amount of this compound powder (Molecular Weight: ~1335.43 g/mol ).

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex and/or sonicate the solution until the powder is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

For In Vivo Experiments (Example: 1 mg/mL Solution):

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add Tween-80 and mix again until the solution is clear.

  • Finally, add saline to reach the final desired volume and concentration.

  • This working solution should be prepared fresh on the day of administration.[1]

Protocol 2: Western Blot for Phospho-MKK4 and Phospho-p38α
  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound for the optimal time determined in a time-course experiment.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-MKK4 and phospho-p38α (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

    • To normalize, strip the membrane and re-probe for total MKK4, total p38α, or a loading control like GAPDH or β-actin.

Visualizations

G cluster_0 Troubleshooting Workflow: Inconsistent Results Start Inconsistent Anti-Tumor Effects Observed Check_Conc Verify Drug Concentration and Dilutions Start->Check_Conc Check_Cells Assess Cell Health and Passage Number Check_Conc->Check_Cells Correct Redo_Dose Perform New Dose-Response Curve Check_Conc->Redo_Dose Incorrect Check_Compound Confirm Compound Integrity and Storage Check_Cells->Check_Compound Consistent Use_New_Cells Use Lower Passage Number Cells Check_Cells->Use_New_Cells Inconsistent New_Aliquot Use a Fresh Aliquot of this compound Check_Compound->New_Aliquot Improper Storage Contact_Support Further Investigation Needed Check_Compound->Contact_Support Properly Stored Resolved Problem Resolved Redo_Dose->Resolved Use_New_Cells->Resolved New_Aliquot->Resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Experimental Workflow for this compound Treatment A Prepare this compound Stock Solution (in DMSO) C Treat Cells with Diluted this compound A->C B Seed Cancer Cells in Culture Plates B->C D Incubate for Desired Time Period C->D E Cell Viability Assay (e.g., MTT, MTS) D->E F Microscopy for Vacuole Observation D->F G Cell Lysis for Protein Analysis D->G H Western Blot for p-MKK4 / p-p38α G->H

Caption: General experimental workflow for in vitro studies.

G cluster_2 This compound Signaling Pathway TBM2 This compound MKK4 MKK4 TBM2->MKK4 Hyperactivates p38a p38α MKK4->p38a Phosphorylates Methuosis Methuosis (Cell Death) p38a->Methuosis Vacuolization Cytoplasmic Vacuolization Methuosis->Vacuolization Characterized by

Caption: MKK4-p38α signaling pathway activated by this compound.

References

Tubeimoside II stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability issues associated with Tubeimoside II during long-term storage and experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the integrity and reliability of your research.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the handling and storage of this compound.

Question/Issue Answer/Troubleshooting Steps
What are the recommended long-term storage conditions for this compound powder? For long-term stability, this compound as a solid powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it can be expected to remain stable for up to 3 years.[1]
How should I store this compound solutions? Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
My this compound solution appears cloudy or has precipitated after storage. What should I do? Precipitation can occur, especially at lower temperatures or with high concentrations. Gentle warming and/or sonication can often redissolve the compound.[2] Ensure that the solvent has not absorbed moisture, as this can reduce solubility, particularly in DMSO.[3] Always use fresh, anhydrous DMSO for preparing stock solutions.
What are the primary factors that can cause this compound degradation? This compound, being a triterpenoid (B12794562) saponin (B1150181) with ester and glycosidic linkages, is susceptible to degradation by: • Hydrolysis: Exposure to strong acidic or alkaline conditions can cleave the ester and sugar moieties. • Oxidation: Contact with strong oxidizing agents can modify its chemical structure. • Photodegradation: Prolonged exposure to UV or high-intensity light may lead to degradation. • Thermal Stress: Elevated temperatures can accelerate degradation reactions.
What are the likely degradation products of this compound? While specific degradation products for this compound are not extensively documented in the literature, based on its structure, hydrolysis is a primary degradation pathway. This would likely result in the loss of sugar molecules and the cleavage of the ester-linked side chain, yielding the aglycone (the triterpenoid backbone) and various glycosides.
How can I check the purity of my this compound sample? The purity of this compound should be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its potential degradation products and impurities.
Are there any known incompatibilities for this compound? Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. Avoid contact with these substances during storage and experimentation.

II. Quantitative Stability Data (Illustrative)

Table 1: Illustrative pH-Dependent Degradation of this compound in Solution at 40°C

pHIncubation Time (hours)Remaining this compound (%)Appearance of Degradation Products (Peak Area %)
2.0 (0.01 M HCl)2475.224.8
4.5 (Acetate Buffer)2498.51.5
7.0 (Phosphate Buffer)2495.14.9
10.0 (0.01 M NaOH)2468.431.6

Table 2: Illustrative Thermal and Photodegradation of this compound (Solid State)

ConditionDurationRemaining this compound (%)
60°C7 days92.3
40°C / 75% RH7 days97.8
High-Intensity UV Light24 hours89.5

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability assessment of this compound.

A. Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of this compound and assess its intrinsic stability under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid): Place 10 mg of solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation (Solution): Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

B. Stability-Indicating HPLC Method (Proposed)

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound in the presence of its degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Illustrative):

    Time (min) % Solvent A % Solvent B
    0 80 20
    20 40 60
    25 40 60
    30 80 20

    | 35 | 80 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 205 nm (as triterpenoid saponins (B1172615) often lack a strong chromophore, detection at low UV wavelengths is common).

  • System Suitability: Ensure the method can adequately separate the main this compound peak from any degradation peaks generated during the forced degradation studies. Peak purity analysis using a DAD is recommended to confirm the specificity of the method.

IV. Visualizations

A. Signaling Pathway

Tubeimoside_II_Signaling_Pathway TBM2 This compound Cell_Membrane MKK4 MKK4 TBM2->MKK4 Activates Lipid_Metabolism Increased Lipid Metabolism TBM2->Lipid_Metabolism Enhances p38a p38α MKK4->p38a Activates Vacuolization Cytoplasmic Vacuolization p38a->Vacuolization Induces Cholesterol_Biosynthesis Cholesterol Biosynthesis Lipid_Metabolism->Cholesterol_Biosynthesis Cholesterol_Biosynthesis->Vacuolization Contributes to Methuosis Methuosis (Cell Death) Vacuolization->Methuosis Tumor_Suppression Tumor Growth Suppression Methuosis->Tumor_Suppression

Caption: this compound-induced methuosis signaling pathway in cancer cells.

B. Experimental Workflow

Forced_Degradation_Workflow start Start: this compound Sample stock Prepare Stock Solution (1 mg/mL in Methanol) start->stock stress Apply Stress Conditions stock->stress acid Acid Hydrolysis (1 M HCl, 60°C) stress->acid base Alkaline Hydrolysis (1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂) stress->oxidation thermal Thermal Stress (Solid, 80°C) stress->thermal photo Photodegradation (UV Light) stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Assess Stability & Identify Degradants analysis->end

Caption: Workflow for forced degradation studies of this compound.

C. Logical Relationship

Stability_Factors_Relationship TBM2 This compound (Oleanane Triterpenoid Saponin) Degradation Degradation TBM2->Degradation Factors Factors Influencing Stability Factors->Degradation Loss Loss of Potency & Inaccurate Results Degradation->Loss pH pH pH->Factors Temp Temperature Temp->Factors Light Light Light->Factors Oxidants Oxidizing Agents Oxidants->Factors

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Tubeimoside II in Methuosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Tubeimoside II (TBM-2) to induce methuosis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce methuosis?

This compound (TBM-2) is a triterpenoid (B12794562) saponin (B1150181) extracted from the traditional Chinese herb Rhizoma Bolbostemmatis.[1] It is a potent anti-tumor molecule that can induce a non-apoptotic form of cell death called methuosis in cancer cells, particularly in hepatocellular carcinoma (HCC).[1][2][3][4] Methuosis is characterized by the accumulation of large, single-membrane vacuoles in the cytoplasm, leading to cell death.[3][4] TBM-2 induces methuosis by hyperactivating the MKK4–p38α signaling axis and boosting lipid metabolism, specifically cholesterol biosynthesis.[1][2][4]

Q2: What is the optimal concentration of this compound to induce methuosis?

The optimal concentration of TBM-2 can vary depending on the cell line. For several hepatocellular carcinoma (HCC) cell lines, the half-maximal inhibitory concentration (IC50) after 24 hours of treatment ranges from 2.24 µM to 4.56 µM.[1] For inducing observable methuosis, concentrations of 2 µM to 4 µM have been successfully used.[1][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Q3: How long does it take for this compound to induce methuosis?

Significant vacuolization, a key feature of methuosis, is typically observed within 24 hours of TBM-2 treatment.[1][4]

Q4: Is the methuosis induced by this compound reversible?

The current literature on TBM-2 does not explicitly state whether the induced methuosis is reversible. However, studies on other methuosis-inducing compounds suggest that at lower concentrations, the effects can be transient.[5] It is advisable to conduct washout experiments to determine the reversibility in your experimental system.

Q5: Does this compound-induced cell death involve caspases?

No, methuosis is a non-apoptotic form of cell death, and TBM-2-induced methuosis is not responsive to caspase inhibitors.[1][2][3][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low levels of vacuolization observed after TBM-2 treatment. Suboptimal TBM-2 concentration: The concentration may be too low for the specific cell line.Perform a dose-response experiment (e.g., 1 µM to 10 µM) to determine the optimal concentration for your cells.
Incorrect incubation time: The treatment duration may be too short.Extend the incubation time to 24 hours or longer and observe the cells at different time points.
Cell line resistance: The cell line may be resistant to TBM-2-induced methuosis.Test other cancer cell lines known to be sensitive to TBM-2, such as Hep 3B or LM3 cells.
Difficulty distinguishing methuosis from autophagy. Morphological similarities: Both processes involve vacuole formation.Use specific inhibitors to differentiate. Pre-treatment with macropinocytosis inhibitors like EIPA should block TBM-2-induced vacuolization, while autophagy inhibitors (e.g., 3-methyladenine) should not.[1][4][6]
High levels of cell detachment and death, but unclear if it is methuosis. Toxicity at high concentrations: The TBM-2 concentration may be too high, leading to necrosis-like membrane disruption.[1][2][3][4]Lower the TBM-2 concentration to the optimal range for methuosis induction. Use microscopy to observe the characteristic large vacuoles before cell detachment.
Inconsistent results between experiments. Variability in cell culture conditions: Cell density, passage number, and media composition can affect cellular responses.Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase before treatment.
TBM-2 solution instability: Improper storage can lead to degradation of the compound.Store TBM-2 stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Quantitative Data Summary

Table 1: IC50 Values of this compound in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineIC50 (µM) after 24h Treatment
Hep 3B~2.5
Jhh-7~3.0
LM3~4.0
SNU387~4.5
Huh7~2.24
Hep G2~4.56
Data extracted from cell viability curves presented in the cited literature.[1]

Table 2: Key Reagents and Inhibitors for Studying TBM-2 Induced Methuosis

Reagent/InhibitorTarget/FunctionWorking Concentration
EIPAMacropinocytosis inhibitorNot specified
EHop-016Rac1 inhibitor5 µM
EHT 1864Rac1 inhibitor20 µM
PD 169316p38α inhibitor200 µM
Butenafine hydrochlorideSqualene epoxidase inhibitor200 µM
DextranMacropinocytosis tracer125 µg/mL
Lucifer yellowMacropinocytosis tracer100 µg/mL
Concentrations are based on previously published studies.[1][4]

Experimental Protocols

Protocol 1: Induction of Methuosis with this compound

  • Cell Plating: Plate hepatocellular carcinoma cells (e.g., Hep 3B, LM3) in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for imaging). Allow cells to adhere and reach 50-70% confluency.

  • TBM-2 Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 2 µM, 4 µM). Include a DMSO-only vehicle control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing TBM-2 or the vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Analysis:

    • Microscopy: Observe the cells under a phase-contrast microscope for the formation of large cytoplasmic vacuoles.

    • Cell Viability Assay: Perform an MTS or similar assay to quantify cell viability.[4][6]

    • Transmission Electron Microscopy (TEM): For detailed morphological analysis, fix cells and process for TEM to visualize the single-membrane vacuoles.[4][6]

Protocol 2: Western Blot Analysis of the MKK4–p38α Pathway

  • Cell Treatment and Lysis: Treat cells with TBM-2 as described in Protocol 1. After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38α, total p38α, phospho-MKK4, and total MKK4 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

TBM2_Signaling_Pathway TBM2 This compound Macropinocytosis Macropinocytosis Induction TBM2->Macropinocytosis MKK4 MKK4 (Hyperactivation) TBM2->MKK4 LipidMetabolism Increased Lipid Metabolism TBM2->LipidMetabolism Vacuolization Pronounced Vacuolization Macropinocytosis->Vacuolization p38a p38α (Hyperactivation) MKK4->p38a p38a->Vacuolization Cholesterol Cholesterol Biosynthesis LipidMetabolism->Cholesterol Cholesterol->Vacuolization Methuosis Methuosis (Cell Death) Vacuolization->Methuosis

Caption: Signaling pathway of this compound-induced methuosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Plate Cells TBM2_Prep 2. Prepare TBM-2 Working Solution Cell_Culture->TBM2_Prep Incubation 3. Treat Cells (24 hours) TBM2_Prep->Incubation Microscopy 4a. Microscopy (Vacuolization) Incubation->Microscopy Viability 4b. Viability Assay (IC50) Incubation->Viability WesternBlot 4c. Western Blot (Signaling) Incubation->WesternBlot

References

Technical Support Center: Dissolving Tubeimoside II

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tubeimoside II. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound.[1][2][3][4] It is also soluble in other organic solvents like methanol (B129727) and ethanol.[2][4] For in vivo studies, specific formulations using a combination of solvents are necessary.

Q2: I am observing a precipitate in my this compound solution. What should I do?

A2: Precipitation can occur if the compound is not fully dissolved or if the solvent has absorbed moisture, especially with hygroscopic solvents like DMSO.[3][5] To redissolve the precipitate, sonication is highly recommended.[1][5] Gentle heating may also be applied, but care should be taken to avoid degradation of the compound.

Q3: Can I use water to dissolve this compound?

A3: this compound is reported to be insoluble in water.[2] Therefore, it is not a suitable solvent for this compound.

Q4: How does sonication help in dissolving this compound?

A4: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which helps to break down solute aggregates and enhance the dissolution of poorly soluble compounds like this compound.

Q5: Are there any specific storage conditions for this compound solutions?

A5: Yes, proper storage is crucial to maintain the stability of this compound solutions. It is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 1 year).[1][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy or Precipitated Solution - Incomplete dissolution.- Solvent (e.g., DMSO) has absorbed moisture.[3]- Sonicate the solution following the recommended parameters.- Use fresh, anhydrous DMSO.- Gentle warming can be attempted, but monitor for any signs of degradation.
Inconsistent Experimental Results - Inaccurate concentration due to incomplete dissolution.- Degradation of the compound.- Ensure the compound is fully dissolved before use by visual inspection and sonication.- Prepare fresh solutions for each experiment or use properly stored aliquots.
Difficulty Dissolving at High Concentrations - Exceeding the solubility limit of the solvent.- Refer to the solubility data to ensure you are working within the appropriate concentration range.- Consider using a larger volume of solvent.

Sonication Parameters for Dissolving this compound

While specific optimal sonication parameters for this compound are not extensively published, the following table provides recommended starting parameters based on general protocols for dissolving triterpenoid (B12794562) saponins (B1172615) and other poorly soluble compounds. Optimization may be required for your specific experimental setup.

ParameterRecommended RangeNotes
Sonication Type Ultrasonic Bath or Probe SonicatorA probe sonicator may be more effective for smaller volumes and higher concentrations.
Frequency 20 - 40 kHzMost standard laboratory sonicators operate within this range.
Power/Amplitude 50 - 100%Start with a lower power setting and gradually increase if needed. For probe sonicators, this corresponds to the amplitude setting.
Duration 10 - 45 minutesBegin with shorter durations and increase as necessary. Intermittent sonication (pulsing) is recommended to prevent overheating.
Temperature 25 - 40°CMaintain a controlled temperature to avoid thermal degradation. Use a water bath or ice to cool the sample if necessary.
Vessel Type Glass vialGlass is preferred as it efficiently transfers ultrasonic energy.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 1335.43 g/mol ).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Initial Mixing: Vortex the solution briefly to disperse the powder.

  • Sonication:

    • Place the glass vial containing the solution in an ultrasonic bath.

    • Sonicate for 15-30 minutes at a frequency of 30-40 kHz.

    • Monitor the temperature and ensure it does not exceed 40°C.

    • Visually inspect the solution for complete dissolution. If particulates are still visible, continue sonication in 5-10 minute intervals.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation

This protocol is based on a commonly used vehicle for administering poorly soluble compounds in vivo.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure it is fully dissolved using sonication as described in Protocol 1.

  • Vehicle Preparation: In a separate tube, combine the following in the specified order, ensuring each component is fully mixed before adding the next:

    • 40% PEG300

    • 5% Tween 80

  • Final Formulation: Slowly add the this compound DMSO stock solution to the vehicle to achieve a final DMSO concentration of 10%.

  • Saline Addition: Add 45% saline to the mixture to reach the final desired volume.

  • Final Mixing: Vortex the final formulation thoroughly. If any precipitation occurs, sonicate the final solution briefly until clear. This formulation should be prepared fresh before each use.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflow for dissolving this compound and a key signaling pathway it is known to modulate.

G cluster_workflow Experimental Workflow: Dissolving this compound weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Briefly add_solvent->vortex sonicate Sonicate (15-30 min, <40°C) vortex->sonicate inspect Visually Inspect for Dissolution sonicate->inspect store Aliquot and Store at -80°C inspect->store Completely Dissolved redissolve Continue Sonication inspect->redissolve Particulates Remain redissolve->sonicate

Caption: A generalized workflow for dissolving this compound in DMSO.

G cluster_pathway This compound Modulated Signaling Pathway TBMII This compound MAP4K4 MAP4K4 TBMII->MAP4K4 Activates lipid_metabolism Boosted Lipid Metabolism (Cholesterol Biosynthesis) TBMII->lipid_metabolism Promotes MKK4 MKK4 (MAP2K4) MAP4K4->MKK4 p38a p38α (MAPK14) MKK4->p38a methuosis Methuosis in Hepatocarcinoma Cells p38a->methuosis Induces lipid_metabolism->methuosis Contributes to

Caption: this compound induces methuosis via the MKK4-p38α signaling axis.[6][7][8]

References

Managing acute toxicity of tubeimoside compounds in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the in vivo acute toxicity of tubeimoside compounds, particularly Tubeimoside-1 (TBMS-1).

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of acute toxicity with Tubeimoside-1 administration?

High doses of Tubeimoside-1 may cause adverse effects.[1][2] Systemic administration has been reported to cause toxicity to the liver and spleen.[1][2] Intramuscular injections of large doses (e.g., 1.2 mg/kg in rabbits) can lead to local hyperemia and inflammation at the injection site.[1][2] As with many saponins (B1172615), signs of gastrointestinal distress such as diarrhea and decreased food intake may be observed, particularly with oral administration.[3]

Q2: What is the reported acute lethal dose (LD50) for Tubeimoside-1?

The LD50 is highly dependent on the route of administration. In ICR mice, the reported LD50 values for Tubeimoside-1 are significantly different for oral versus intramuscular routes.[1][2][4][5]

Q3: How does the route of administration affect the bioavailability and toxicity of Tubeimoside-1?

Tubeimoside-1 is prone to degradation by the gastrointestinal tract following oral administration, which results in lower bioavailability compared to intravenous injection.[1][5] Intravenous administration leads to a longer half-life but also increases the potential for systemic toxicity.[2][5] The significant difference in LD50 values between oral and intramuscular routes highlights the impact of administration on acute toxicity.[2][4][5]

Q4: What is the primary mechanism of Tubeimoside-1 induced cytotoxicity?

Tubeimoside-1 induces apoptosis (programmed cell death) through the mitochondrial-related signaling pathway.[6] Key events include the disruption of the mitochondrial membrane, release of cytochrome c, and the activation of caspase-3 and caspase-9.[6][7] This process shifts the Bax/Bcl-2 ratio towards a pro-apoptotic state, ultimately leading to cell death.[6]

Troubleshooting Guide

Issue 1: High mortality observed at planned therapeutic doses.

  • Question: Your planned dose, based on in vitro IC50 values, is causing unexpected mortality in your animal model. What should you do?

  • Answer:

    • Verify LD50 Data: Compare your administered dose with the established LD50 values for your specific animal model and administration route (see Table 1). Doses approaching the LD50, especially for intramuscular or intravenous routes, carry a high risk of mortality.[2][4][5]

    • Review Administration Route: Oral administration has a much higher LD50 than parenteral routes and may be a safer starting point if your experimental design allows.[2][5]

    • Dose Reduction: Reduce the dose to a lower, non-lethal level (e.g., 5-10 mg/kg for systemic administration in mice) and perform a dose-escalation study to find the maximum tolerated dose (MTD) in your model.[4][7]

    • Consider Formulation: Novel formulations, such as nanoparticles, have been shown to reduce the toxicity of TBMS-1 and decrease irritation.[2]

Issue 2: Severe local inflammation and tissue damage at the injection site.

  • Question: You are observing severe swelling, redness (hyperemia), and inflammation after intramuscular or subcutaneous injection. How can this be mitigated?

  • Answer:

    • Reduce Concentration/Dose: High local concentrations can cause irritation. A one-time injection of 1.2 mg/kg was shown to induce hyperemia and inflammation in rabbits.[1][2] Try lowering the dose or splitting the total dose into multiple, smaller volume injections at different sites.

    • Change Formulation: Ensure the compound is fully solubilized. Consider using a vehicle known for good biocompatibility.

    • Switch Administration Route: If local administration is not critical to the study's aim, consider switching to an alternative route like intravenous (for systemic effect) or oral gavage.

Issue 3: Evidence of hemolysis in collected blood samples.

  • Question: Your plasma or serum samples appear reddish, indicating hemolysis, which can interfere with downstream analysis. What are the potential causes and solutions?

  • Answer: Saponins as a class are known for their hemolytic activity. This can occur in vivo due to the compound's interaction with red blood cell membranes or in vitro due to sample collection and handling.[8][9]

    • Distinguish In Vivo vs. In Vitro Hemolysis: If only one sample is hemolyzed, the cause is likely improper collection technique (in vitro).[10][11] If all samples from a treatment group are hemolyzed, it may be an in vivo effect of the compound.

    • Optimize Collection Technique: To minimize in vitro hemolysis, use an appropriate needle size, avoid excessive suction during blood draw, and gently mix tubes with anticoagulant.[11]

    • Manage In Vivo Hemolysis: If the hemolysis is dose-dependent, reducing the dose of Tubeimoside-1 is the primary solution. Assess hemolytic activity at different concentrations early in the experimental process.

Quantitative Data Summary

The acute toxicity of Tubeimoside-1 varies significantly with the administration route.

Table 1: Acute Toxicity (LD50) of Tubeimoside-1 in ICR Mice

Administration RouteLD50 (mg/kg)Reference(s)
Oral315.80[1][2][4][5]
Intramuscular40.28[1][2][4][5]

Key Experimental Protocols

Protocol: Single-Dose Acute Oral Toxicity Study

This is a generalized protocol based on standard methods for testing saponin (B1150181) compounds and should be adapted to specific institutional and regulatory guidelines (e.g., OECD guidelines).[3][12][13]

1. Objective: To determine the median lethal dose (LD50) and observe signs of toxicity of a tubeimoside compound after a single oral administration.

2. Animals:

  • Species: Kunming or ICR mice.[2][3]

  • Characteristics: Healthy, young adult mice (e.g., 20-30 g), nulliparous and non-pregnant females.

  • Acclimation: Acclimate animals for at least 5-7 days to laboratory conditions (e.g., 20-24°C, 40-70% humidity, 12h light/dark cycle).[12]

3. Materials:

  • Tubeimoside compound

  • Vehicle (e.g., purified water, 0.5% carboxymethyl cellulose)

  • Oral gavage needles (appropriate size for mice)

  • Syringes

  • Animal scale

4. Experimental Design:

  • Groups: Randomly assign animals to at least 3-4 dose groups and one vehicle control group. Each group should contain an equal number of male and female animals (e.g., 5 per sex).[3]

  • Dose Selection: Doses should be selected to span a range expected to cause from 0% to 100% mortality, based on preliminary range-finding studies or existing data. For TBMS-1, oral doses could range from 100 mg/kg to 500 mg/kg.

  • Fasting: Fast animals overnight (withhold food but not water) for at least 12-14 hours before dosing.[3][12]

5. Procedure:

  • Weighing: Weigh each animal immediately before dosing to calculate the precise volume to be administered.

  • Administration: Administer the prepared doses or vehicle to the respective groups via oral gavage in a single, careful application. The volume should not exceed 10-20 mL/kg body weight.[3]

  • Food Restoration: Return food to the cages 2-4 hours after dosing.[12]

6. Observation:

  • Immediate: Observe animals continuously for the first 30 minutes after dosing, then periodically for the next 24 hours, paying close attention during the first 4 hours for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors or convulsions).

  • Long-term: Continue daily observations for 14 days, recording body weight, food/water intake, and any signs of delayed toxicity or recovery.

  • Mortality: Record any mortalities, including the time of death.

7. Data Analysis:

  • Calculate the LD50 value and its 95% confidence interval using appropriate statistical methods (e.g., Probit analysis).

  • Summarize all observed toxicological effects, body weight changes, and any gross pathological findings from necropsy.

Visualizations

Experimental & Logical Workflows

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: Data Analysis acclimate Animal Acclimation (5-7 days) fast Fasting (12-14 hours) acclimate->fast randomize Randomize into Dose Groups fast->randomize prepare Prepare Dosing Solutions randomize->prepare weigh Weigh Animals & Calculate Dose Volume prepare->weigh dose Administer Compound (Oral Gavage) weigh->dose observe_short Intensive Observation (First 4-24 hours) dose->observe_short observe_long Daily Observation (14 days) observe_short->observe_long record Record Mortality & Clinical Signs observe_long->record necropsy Gross Necropsy (End of study) observe_long->necropsy analyze Calculate LD50 & Summarize Findings record->analyze necropsy->analyze

Caption: Workflow for a standard in vivo acute toxicity study.

G start Unexpected Adverse Event (e.g., High Mortality, Severe Inflammation) check_dose Is the dose approaching a known LD50? start->check_dose check_route Is the issue local inflammation? check_dose->check_route No action_reduce_dose Action: Reduce dose significantly. Perform MTD study. check_dose->action_reduce_dose Yes action_change_route Action: Consider a less toxic route (e.g., Oral over IV/IM). check_route->action_change_route No action_split_dose Action: Lower local concentration. Split dose into multiple sites. check_route->action_split_dose Yes action_reduce_dose->action_change_route action_reformulate Action: Improve formulation. Consider nanoparticles or different vehicle. action_split_dose->action_reformulate

Caption: Troubleshooting logic for managing unexpected toxicity.

Signaling Pathway

G cluster_mito Mitochondrion cluster_cyto Cytosol TBMS1 Tubeimoside-1 Bax Bax/Bcl-2 Ratio ↑ (Pro-Apoptotic Shift) TBMS1->Bax Mito Mitochondrial Membrane Disruption Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial pathway of Tubeimoside-1 induced apoptosis.

References

Validation & Comparative

Tubeimoside II Demonstrates Superior Antitumor Activity Over Tubeimoside I

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the current experimental data reveals that Tubeimoside II exhibits stronger antitumor effects and a better safety profile than Tubeimoside I, positioning it as a more promising candidate for further anticancer drug development.

Researchers and drug development professionals will find a detailed analysis below, comparing the efficacy of these two natural triterpenoid (B12794562) saponins. This guide synthesizes available data on their cytotoxic activity, effects on apoptosis, and underlying molecular mechanisms, presented with detailed experimental protocols and visual summaries of key pathways.

In Vivo and In Vitro Antitumor Activity: A Head-to-Head Comparison

Studies directly comparing the two compounds have shown that this compound possesses more potent anti-inflammatory and antitumor activities in vivo than Tubeimoside I.[1][2] Furthermore, this compound was found to have lower acute toxicity, suggesting a superior therapeutic window.[1][2]

Cytotoxicity Across Cancer Cell Lines

To quantify and compare the cytotoxic effects of Tubeimoside I and this compound, the half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that a direct comparison is most effective when IC50 values are determined under identical experimental conditions. While a comprehensive set of side-by-side IC50 data is not available in the current literature, the following tables provide a summary of reported values for each compound against various cancer cell lines.

It is crucial to acknowledge that the primary source for the IC50 values of this compound presented in this guide is a retracted article. Therefore, this data should be interpreted with caution and requires further validation from independent, peer-reviewed studies.

Tubeimoside ICancer Cell LineIC50 Value (µM)
Human lung cancerA54912.30
Human lung cancerPC910.20
Human lung cancerNCI-H129917.53
Human lung cancerNCI-H197525.01
Human lung cancerNCI-H46023.30
Human esophageal cancerEC10945
Human liver cancerHepG215.5
Human gliomaU25131.55 (µg/ml)
Human cervical cancerHeLa34.8
Human ovarian cancerSKOV-316
Human choriocarcinomaJEG-38.5
Human prostate cancerDU14510
This compoundCancer Cell LineIC50 Value (µg/ml) - Data from a retracted article
Human cervical cancerHeLa4.49
Human hepatomaHepG24.05
Human colon adenocarcinomaSW4804.47
Human breast cancerMCF-74.12

Mechanistic Insights: Apoptosis Induction and Signaling Pathways

Both Tubeimoside I and this compound exert their antitumor effects in part by inducing apoptosis, or programmed cell death, in cancer cells. However, the specific molecular pathways they influence may differ.

Tubeimoside I has been shown to induce apoptosis through multiple mechanisms, including:

  • Modulation of the Bax/Bcl-2 ratio: It increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to the activation of the mitochondrial apoptosis pathway.[3]

  • Activation of MAPK-JNK and PI3K/Akt signaling pathways: These pathways are crucial in regulating cell proliferation, survival, and apoptosis.

This compound has been reported to induce a non-apoptotic form of cell death called methuosis in hepatocellular carcinoma cells, which is characterized by vacuolization and membrane disruption.[4][5][6][7] This effect is mediated through the hyperactivation of the MKK4–p38α signaling axis.[4][5][6] Additionally, this compound has been shown to inhibit the metastatic progression of retinoblastoma cells by suppressing EGFR activation.[8]

Experimental Protocols

For researchers looking to validate or expand upon these findings, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Tubeimoside I and II on cancer cells and to calculate their IC50 values.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Tubeimoside I or this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with Tubeimoside I or II.

  • Cell Treatment: Treat cancer cells with the desired concentrations of Tubeimoside I or II for the indicated time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by Tubeimoside I and II, such as Bax and Bcl-2.

  • Protein Extraction: Lyse the treated and untreated cancer cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax or anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The band intensity can be quantified to determine the relative protein expression levels.

Visualizing the Mechanisms of Action

To better understand the cellular processes affected by these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G Tubeimoside_I Tubeimoside I Bcl2 Bcl-2 (Anti-apoptotic) Tubeimoside_I->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Tubeimoside_I->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits cytochrome c release Bax->Mitochondrion Promotes cytochrome c release Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of Tubeimoside I-induced apoptosis.

G cluster_workflow Apoptosis Assay Workflow Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with Tubeimoside I or II Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Staining 4. Annexin V/PI Staining Harvesting->Staining Analysis 5. Flow Cytometry Analysis Staining->Analysis Data 6. Data Interpretation (Apoptotic vs. Necrotic) Analysis->Data

Caption: Experimental workflow for apoptosis detection.

References

A Head-to-Head Analysis: Tubeimoside II vs. Sorafenib for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of systemic therapies for advanced hepatocellular carcinoma (HCC), the multi-kinase inhibitor sorafenib (B1663141) has long been a benchmark. However, its efficacy is often limited by modest survival benefits and the development of resistance. This has spurred the search for novel therapeutic agents with distinct mechanisms of action. Tubeimoside II (TBMS II), a triterpenoid (B12794562) saponin (B1150181) extracted from Bolbostemma paniculatum, has emerged as a promising candidate, demonstrating potent anti-tumor effects in preclinical models of HCC.

This guide provides a comprehensive comparison of the efficacy of this compound and sorafenib in HCC, drawing upon available experimental data. We delve into their respective mechanisms of action, in vitro and in vivo activities, and provide detailed experimental protocols for the key assays discussed.

Quantitative Efficacy: An In Vitro Comparison

The cytotoxic effects of this compound and sorafenib have been evaluated across various HCC cell lines. This compound, in particular, has shown remarkable potency with low micromolar IC50 values.

Compound Cell Line Assay IC50 (µM) Citation
This compoundHep 3BCell Viability~2.24[1]
This compoundJhh-7Cell Viability~3.5[1]
This compoundLM3Cell Viability~4.56[1]
This compoundSNU387Cell Viability~3.0[1]
This compoundHuh7Cell Viability~2.5[1]
This compoundHepG2Cell Viability~2.75[1]
This compoundHepG2MTT4.05 µg/ml[2]
SorafenibHepG2, Huh7Cell GrowthDose-dependent inhibition[3]

Note: Direct comparative IC50 values for sorafenib under identical experimental conditions as this compound were not available in the searched literature. Sorafenib's efficacy is well-established, with IC50 values typically in the low micromolar range depending on the cell line and assay conditions.

In Vivo Tumor Suppression

Preclinical studies using xenograft mouse models have demonstrated the ability of both compounds to inhibit HCC tumor growth in a living organism.

Compound Model Key Findings Citation
This compoundXenograft Mouse ModelSignificantly retarded tumor growth compared to vehicle control.[1][4]
SorafenibXenograft Mouse ModelSuppressed tumor growth, decreased microvessel areas, and increased tumor cell apoptosis.[5]

Mechanisms of Action: Divergent Pathways to Cell Death

This compound and sorafenib combat HCC through fundamentally different molecular pathways. Sorafenib acts as a multi-kinase inhibitor, while this compound induces a non-apoptotic form of cell death known as methuosis.

This compound: Inducing Methuosis via the MKK4–p38α Axis

This compound triggers a unique form of cell death in HCC cells characterized by extensive cytoplasmic vacuolization and a necrosis-like membrane disruption that is not dependent on caspases.[1][4][6][7] Proteomic analysis has revealed that this process is driven by the hyperactivation of the MKK4–p38α signaling axis, coupled with an increase in lipid metabolism, particularly cholesterol biosynthesis.[1][4][6][7] Inhibition of either the MKK4–p38α pathway or cholesterol synthesis has been shown to suppress this compound-induced methuosis.[1][4][6][7] Additionally, some studies suggest TBMS II can induce G2/M phase cell cycle arrest and apoptosis in a p53-dependent manner in HepG2 cells.[2]

G cluster_TBMSII This compound Action TBMSII This compound MKK4 MKK4 (Hyperactivation) TBMSII->MKK4 triggers Lipid Increased Lipid Metabolism (Cholesterol Biosynthesis) TBMSII->Lipid p38a p38α (Hyperactivation) MKK4->p38a activates Methuosis Methuosis (Cell Death) p38a->Methuosis Lipid->Methuosis Vacuolization Cytoplasmic Vacuolization Methuosis->Vacuolization characterized by

Caption: this compound Signaling Pathway in HCC.
Sorafenib: Multi-Kinase Inhibition

Sorafenib is an oral multi-kinase inhibitor that targets several key pathways involved in tumor growth and angiogenesis (the formation of new blood vessels).[8][9] In tumor cells, it blocks the Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation.[9][10] It also induces apoptosis by downregulating anti-apoptotic proteins like Mcl-1.[10] Concurrently, sorafenib inhibits receptor tyrosine kinases on vascular endothelial cells, most notably vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), thereby choking off the tumor's blood supply.[9][10][11]

G cluster_Sorafenib Sorafenib Action cluster_TumorCell Tumor Cell cluster_EndothelialCell Endothelial Cell Sorafenib Sorafenib Raf Raf Kinases (c-Raf, B-Raf) Sorafenib->Raf inhibits Mcl1 Mcl-1 Sorafenib->Mcl1 inhibits VEGFR VEGFR Sorafenib->VEGFR inhibits PDGFR PDGFR Sorafenib->PDGFR inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis Mcl1->Apoptosis prevents Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis c1 Seed HCC Cells (96-well plate) c2 Treat with Compound c1->c2 c3 Add CCK-8/MTT c2->c3 c4 Measure Absorbance c3->c4 c5 Calculate IC50 c4->c5 a1 Inject HCC Cells into Mice a2 Allow Tumor Growth a1->a2 a3 Administer Compound a2->a3 a4 Measure Tumor Volume a3->a4 a5 Excise & Analyze Tumor a4->a5

References

Comparative Analysis of Tubeimoside I, II, and III: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships of tubeimoside I, II, and III, three triterpenoid (B12794562) saponins (B1172615) isolated from the tuber of Bolbostemma paniculatum. These natural compounds have garnered significant interest in the scientific community for their potent anti-inflammatory and antitumor properties. This document summarizes their comparative biological activities, delves into their mechanisms of action, and provides detailed experimental protocols for key assays, supported by quantitative data and visual diagrams to facilitate understanding and further research.

Structure-Activity Relationship and Biological Potency

The antitumor and anti-inflammatory activities of tubeimosides I, II, and III follow a consistent trend, with tubeimoside III exhibiting the most potent effects, followed by tubeimoside II, and then tubeimoside I. This hierarchy of activity is directly linked to specific structural differences among the three molecules.

The enhanced biological activity of this compound compared to tubeimoside I is attributed to the presence of a hydroxyl group at the C-16 position.[1] Further structural modifications in the B and/or C rings of tubeimoside III are responsible for its superior activity over this compound.[1] Conversely, the acute toxicity of these compounds also follows the same order, with tubeimoside III being the most toxic.[1]

Comparative In Vitro and In Vivo Antitumor Activity

In vivo studies on sarcoma 180-bearing mice have demonstrated the antitumor efficacy of these compounds, with the inhibitory activity following the trend of III > II > I.[1]

Table 1: Summary of Comparative Biological Activities of Tubeimoside I, II, and III

CompoundRelative Anti-inflammatory Activity[1]Relative Antitumor Activity (in vivo)[1]Key Structural Feature for Enhanced ActivityRelative Acute Toxicity[1]
Tubeimoside I ++-+
This compound ++++C-16 hydroxyl group[1]++
Tubeimoside III ++++++Differences in B and/or C rings compared to II[1]+++

Mechanisms of Action and Signaling Pathways

The anticancer effects of tubeimosides are mediated through the modulation of various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Tubeimoside I has been the most extensively studied of the three. It has been shown to induce apoptosis through multiple pathways, including:

  • Mitochondrial Pathway: By increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c and activation of caspases.[3]

  • PI3K/Akt Signaling Pathway: Inhibition of this pathway has been observed in various cancer cells, contributing to its pro-apoptotic effects.[3]

  • MAPK Pathway: Activation of ERK1/2 has been linked to tubeimoside I-induced apoptosis.[3]

  • NF-κB Signaling Pathway: Tubeimoside I can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[4]

This compound has been reported to exert its anticancer effects by:

  • Inhibiting the metastatic progression of cancer cells by suppressing redoxosome-dependent EGFR activation.

  • Triggering methuosis, a form of non-apoptotic cell death, in hepatocarcinoma cells through the MKK4–p38α axis.

Tubeimoside III is the most potent of the three, and while its specific signaling pathways are less elucidated in comparative studies, its strong antitumor activity suggests it likely modulates similar or overlapping pathways as tubeimoside I and II with greater efficacy. It has been reported to be effective against sarcoma 180, rectal cancer, and erythroleukemia cells.[1]

Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a key signaling pathway modulated by tubeimoside I.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_tubeimosides Add serial dilutions of Tubeimoside I, II, or III incubation1->add_tubeimosides incubation2 Incubate for 24-72h add_tubeimosides->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Experimental workflow for determining the cytotoxicity of tubeimosides.

PI3K_Akt_Pathway Tubeimoside_I Tubeimoside I PI3K PI3K Tubeimoside_I->PI3K inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

References

Validating the MKK4-p38α Axis as a Target of Tubeimoside II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tubeimoside II's performance in targeting the MKK4-p38α signaling axis, a critical pathway in cellular stress response and, as emerging research indicates, a key player in a novel form of cell death known as methuosis. The data presented herein, supported by detailed experimental protocols, positions this compound as a compelling candidate for further investigation in cancer therapeutics, particularly for hepatocellular carcinoma.

Performance Comparison: this compound vs. Alternative Pathway Inhibitors

This compound, a triterpenoid (B12794562) saponin (B1150181) extracted from Bolbostemma paniculatum, has been identified as a potent inducer of methuosis in hepatocellular carcinoma (HCC) cells through the hyperactivation of the MKK4-p38α axis.[1][2][3] To validate this mechanism, its effects can be compared with established inhibitors targeting key nodes of this pathway. The following table summarizes the inhibitory concentrations of this compound and other relevant inhibitors. It is important to note that the IC50 values are context-dependent and were determined in different experimental setups.

CompoundTargetCell Line / AssayIC50 / KdReference
This compound Induces methuosis via MKK4-p38α hyperactivationHepatocellular Carcinoma Cell Lines (e.g., Hep 3B, LM3)2.24 µM - 4.56 µM (Cell Viability)[4]
PD 169316 p38α MAP KinaseCell-free kinase assay89 nM[5][6][7][8][9]
EHop-016 Rac1 GTPaseMDA-MB-435 cells1.1 µM[10][11][12][13][14]
EHT 1864 Rac family GTPases (Rac1, Rac1b, Rac2, Rac3)Direct binding assayKd: 40 nM, 50 nM, 60 nM, 230 nM, respectively[15][16][17][18]

Signaling Pathway and Experimental Workflow

To visually conceptualize the mechanism of action and the experimental approach to its validation, the following diagrams are provided.

MKK4_p38a_Signaling_Pathway cluster_upstream Upstream Activators cluster_core_pathway Core MKK4-p38α Axis cluster_downstream Downstream Effects Stress Cellular Stress / Stimuli Rac1 Rac1 Stress->Rac1 MKK4 MKK4 Rac1->MKK4 Activates p38a p38α MKK4->p38a Phosphorylates & Activates Methuosis Methuosis (Cell Death) p38a->Methuosis Induces Tubeimoside_II This compound Tubeimoside_II->MKK4 Hyperactivates Inhibitors Alternative Inhibitors EHop_016 EHop-016 / EHT 1864 EHop_016->Rac1 PD_169316 PD 169316 PD_169316->p38a

Caption: MKK4-p38α signaling pathway and points of intervention.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Validation Assays cluster_analysis Data Analysis & Conclusion HCC_cells Hepatocellular Carcinoma Cells Treatment Treat with: - this compound - PD 169316 - EHop-016 / EHT 1864 - Vehicle Control HCC_cells->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Western Western Blot Analysis (p-MKK4, p-p38α) Treatment->Western Morphology Microscopy (Methuosis Morphology) Treatment->Morphology Data_Analysis Quantitative Analysis: - IC50 Determination - Protein Expression Levels - Vacuolization Assessment Viability->Data_Analysis Western->Data_Analysis Morphology->Data_Analysis Conclusion Conclusion: Validate this compound's on-target effect on the MKK4-p38α axis Data_Analysis->Conclusion

Caption: Experimental workflow for validating this compound's effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Hepatocellular carcinoma (HCC) cell lines (e.g., Hep 3B, LM3)

  • Complete culture medium

  • This compound and other inhibitors (PD 169316, EHop-016, EHT 1864)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCC cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or the other inhibitors for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19][20][21][22]

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[20]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Western Blot Analysis for Phosphorylated MKK4 and p38α

This technique is used to detect and quantify the levels of phosphorylated (activated) MKK4 and p38α.

Materials:

  • Treated and untreated HCC cell lysates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-MKK4, anti-MKK4, anti-phospho-p38α, anti-p38α

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse the treated and control cells with ice-cold lysis buffer containing phosphatase inhibitors.[23]

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[24][25]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[24][25]

  • Incubate the membrane with the primary antibodies against the phosphorylated and total forms of MKK4 and p38α overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[23][25]

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Methuosis Induction and Morphological Assessment

This involves visually confirming the characteristic features of methuosis, such as the formation of large cytoplasmic vacuoles.

Materials:

  • HCC cells

  • Treatment compounds (this compound and inhibitors)

  • Phase-contrast microscope or high-content imaging system

  • Dyes for visualizing vacuoles if needed (e.g., CellMask Green)

Procedure:

  • Seed HCC cells in appropriate culture vessels (e.g., plates or chamber slides).

  • Treat the cells with this compound, with or without pre-treatment with the MKK4-p38α pathway inhibitors (PD 169316, EHop-016, EHT 1864).

  • At various time points (e.g., 12, 24, 48 hours), observe the cells under a phase-contrast microscope.

  • Capture images to document the morphological changes, paying close attention to the formation and accumulation of large, phase-lucent cytoplasmic vacuoles, a hallmark of methuosis.[26][27][28]

  • For quantitative analysis, the percentage of vacuolated cells can be determined by counting cells with significant vacuolization in multiple fields of view. High-content imaging systems can automate this quantification.

  • Observe if pre-treatment with the pathway inhibitors can rescue the methuosis phenotype induced by this compound, which would further validate the on-target effect.[26]

References

A Comparative Analysis of the Toxicological Profiles of Tubeimosides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Tubeimosides, a class of triterpenoid (B12794562) saponins (B1172615) derived from the traditional Chinese medicinal plant Bolbostemma paniculatum (Maxim.) Franquet, have garnered significant attention for their potent anti-tumor and anti-inflammatory properties.[1][2][3] This guide provides a comparative overview of the toxicity profiles of three prominent tubeimosides: Tubeimoside-1 (TBMS-1), Tubeimoside-2 (TBM-2), and Tubeimoside-3 (TBM-3), to aid researchers and drug development professionals in their preclinical assessments. The information presented herein is a synthesis of findings from various experimental studies.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for Tubeimoside-1, Tubeimoside-2, and Tubeimoside-3. It is important to note that direct comparisons of cytotoxicity should be made with caution, as experimental conditions can vary between studies.

Tubeimoside Toxicity Metric Value Species/Cell Line Administration Route Reference
Tubeimoside-1 LD50315.80 mg/kgICR MiceOral[1]
LD5040.28 mg/kgICR MiceIntramuscular[1]
IC5015.5 µMHepG2 (Hepatoma)-[4]
IC5025 µMHeLa (Cervical Cancer)-[4]
LC5059 µg/mlMT-2 Cells-[1]
Tubeimoside-2 -Stronger anti-tumor and anti-inflammatory activity, but lower acute toxicity than Tubeimoside-1.--[2][3]
Tubeimoside-3 LD5015 mg/kgICR MiceIntraperitoneal[5]
-Stronger anti-inflammatory and anti-tumor activity, but higher acute toxicity than Tubeimoside-2.--[2][3]

Comparative Toxicity Profile

Studies directly comparing the acute toxicity of the three main tubeimosides have indicated a clear structure-activity relationship.[2] Tubeimoside-2 is reported to have lower acute toxicity than Tubeimoside-1, despite demonstrating more potent anti-inflammatory and anti-tumor effects.[2][3] Conversely, Tubeimoside-3 exhibits the strongest biological activity but also the highest acute toxicity of the three.[2][3] This suggests that the C-16 hydroxyl group in Tubeimoside-2 may play a crucial role in reducing its toxicity while enhancing its therapeutic efficacy.[2]

High doses of Tubeimoside-1 have been associated with adverse effects, including toxicity to the liver and spleen.[1][6] Subacute toxicity studies in dogs revealed that intramuscular administration of Tubeimoside-1 at 1.2 mg/kg could lead to punctate necrosis of liver tissue and bleeding of the spleen.[1] However, lower doses (0.3 and 0.6 mg/kg) did not produce obvious adverse effects on the blood system, liver, or kidney functions.[6]

Mechanisms of Toxicity and Associated Signaling Pathways

The cytotoxic effects of tubeimosides are mediated through distinct signaling pathways, leading to different modes of cell death.

Tubeimoside-1: The toxicity of TBMS-1 is primarily attributed to the induction of apoptosis and cell cycle arrest.[1][7][8] In various cancer cell lines, TBMS-1 has been shown to:

  • Induce G2/M phase cell cycle arrest.[1][7]

  • Disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[8]

  • Activate caspase-3 and caspase-9.[4]

  • Regulate the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio.[8]

  • Activate the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways.[1][6]

  • Inhibit the VEGF-A/VEGFR2/ERK signaling pathway, which is crucial for angiogenesis.[1]

Tubeimoside_1_Toxicity_Pathway TBMS1 Tubeimoside-1 Mitochondria Mitochondrial Dysfunction TBMS1->Mitochondria ER ER Stress TBMS1->ER ROS ROS Generation TBMS1->ROS CellCycle G2/M Arrest TBMS1->CellCycle Bcl2_family Bax↑ Bcl-2↓ Mitochondria->Bcl2_family MAPK p38/JNK Activation ROS->MAPK CytC Cytochrome c Release Bcl2_family->CytC Caspases Caspase-9/3 Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis MAPK->Apoptosis

Fig. 1: Signaling pathway of Tubeimoside-1 induced apoptosis.

Tubeimoside-2: In contrast to TBMS-1, recent studies have shown that TBM-2 can induce a non-apoptotic form of cell death known as methuosis in hepatocellular carcinoma cells.[9][10] This process is characterized by significant vacuolization and is independent of caspases.[9] The key signaling pathway implicated in TBM-2-induced methuosis is the hyperactivation of the MKK4-p38α axis.[9][10]

Tubeimoside_2_Toxicity_Pathway TBMS2 Tubeimoside-2 MKK4 MKK4 Activation TBMS2->MKK4 p38a p38α Activation MKK4->p38a Vacuolization Macropinosome-derived Vacuolization p38a->Vacuolization Methuosis Methuosis (Non-apoptotic cell death) Vacuolization->Methuosis

Fig. 2: Signaling pathway of Tubeimoside-2 induced methuosis.

Experimental Protocols

Standard methodologies are employed to assess the cytotoxicity and underlying mechanisms of tubeimosides. Below are generalized protocols for key experiments.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tubeimoside compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Tubeimosides A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Measure absorbance at 570nm F->G H Calculate IC50 values G->H

Fig. 3: General workflow for an MTT cytotoxicity assay.

2. Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[12]

  • Cell Treatment and Collection: Treat cells with the desired concentration of the tubeimoside for the indicated time. Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion

The available data indicate that while all three tubeimosides exhibit significant biological activity, their toxicity profiles differ. Tubeimoside-2 appears to have the most favorable therapeutic window, with high efficacy and lower acute toxicity compared to Tubeimoside-1 and -3. The distinct mechanisms of cell death induction—apoptosis for Tubeimoside-1 and methuosis for Tubeimoside-2—present unique opportunities for targeted cancer therapy. Further comprehensive and standardized comparative studies are warranted to fully elucidate the toxicological profiles of these promising natural compounds and to guide their potential clinical development. The development of targeted drug delivery systems may also help to mitigate the toxicity of tubeimosides while enhancing their therapeutic effects.[6][13]

References

Western Blot Validation of p38 Activation by Tubeimoside II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of p38 mitogen-activated protein kinase (MAPK) activation by Tubeimoside II, a natural triterpenoid (B12794562) saponin, and a conventional laboratory activator, Anisomycin. We present supporting experimental data from peer-reviewed studies, detailed Western blot protocols for validation, and clear visual representations of the signaling pathway and experimental workflow.

Data Presentation: this compound vs. Anisomycin in p38 Activation

The activation of p38 MAPK is a critical cellular event in response to various stimuli, leading to downstream signaling cascades involved in inflammation, cell stress, and apoptosis. Activation typically involves the dual phosphorylation of threonine (Thr180) and tyrosine (Tyr182) residues. Western blotting is the gold-standard technique for quantifying this activation by measuring the ratio of phosphorylated p38 (p-p38) to total p38 protein.

Recent research has identified this compound as a potent activator of the p38 pathway. A 2023 study in Pharmaceutics demonstrated that this compound (referred to as TBM-2) induces hyperactivation of the MKK4-p38α axis in hepatocarcinoma cells.[1][2][3][4][5][6] This effect is dose-dependent, as shown by the Western blot analysis below.

For comparison, Anisomycin, a protein synthesis inhibitor, is a widely used and potent activator of the p38 MAPK pathway.[7][8][9][10] Data from a study on myocardial tissue illustrates a time-dependent increase in p38 phosphorylation following Anisomycin treatment.[9]

The following tables summarize the quantitative data from these studies, showcasing the efficacy of this compound in activating p38 MAPK.

Table 1: Dose-Dependent p38 Activation by this compound in Hep 3B Cells

Treatment Concentration (µM)Relative p-p38/Total p38 Ratio (Normalized to Control)
0 (Control)1.0
22.5
44.2
85.8

Data is estimated from densitometry analysis of Western blots presented in Gan et al., Pharmaceutics, 2023.

Table 2: Time-Dependent p38 Activation by Anisomycin (25 µg/ml) in Myocardial Tissue

Treatment Time (minutes)Relative p-p38/Total p38 Ratio (Normalized to Control)
0 (Control)1.0
102.5
154.0
302.8

Data is derived from densitometry analysis presented in Zhao et al., 2000.[9]

Signaling Pathway and Experimental Workflow

To visually represent the molecular cascade and the laboratory procedure, the following diagrams were generated using Graphviz.

p38_activation_pathway Tubeimoside_II This compound MKK4 MKK4 Tubeimoside_II->MKK4 Activates p38_alpha p38α MKK4->p38_alpha Phosphorylates p_p38_alpha p-p38α (Active) (Thr180/Tyr182) p38_alpha->p_p38_alpha Downstream Downstream Cellular Effects (e.g., Methuosis) p_p38_alpha->Downstream Triggers western_blot_workflow start Cell Culture & Treatment (e.g., this compound) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-p-p38 or Anti-total p38) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis end Ratio of p-p38 to Total p38 analysis->end

References

Tubeimoside II: A Potent Triterpenoid Saponin in Cancer Therapy? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer compounds is a continuous endeavor. Among the vast library of natural products, triterpenoid (B12794562) saponins (B1172615) have emerged as a promising class of molecules with significant cytotoxic and antitumor activities. This guide provides a comprehensive comparison of tubeimoside II with other triterpenoid saponins, focusing on its potency, underlying mechanisms of action, and the experimental data that substantiates these claims.

Executive Summary

This compound, a triterpenoid saponin (B1150181) isolated from the tuber of Bolbostemma paniculatum, has demonstrated significant anti-inflammatory, antitumor, and antitumor-promoting effects. Comparative studies indicate that within the tubeimoside family, this compound exhibits a more potent anticancer profile than tubeimoside I, coupled with lower toxicity. While tubeimoside III shows even greater potency, it is accompanied by higher toxicity, positioning this compound as a potentially more favorable therapeutic candidate. This guide synthesizes the available quantitative data on the cytotoxic effects of this compound and other triterpenoid saponins, details the experimental protocols for assessing their potency, and visually breaks down the key signaling pathways involved in their anticancer activity.

Comparative Potency of this compound

The potency of an anticancer compound is a critical determinant of its therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as cell proliferation.

Tubeimoside Family: A Hierarchy of Potency

In vivo studies have established a clear potency hierarchy among the primary tubeimosides.[1] this compound demonstrates stronger anti-inflammatory, anti-tumor, and anti-tumorigenic activities than tubeimoside I, with the significant advantage of lower acute toxicity.[1] Conversely, while tubeimoside III is more potent than this compound, it also exhibits greater toxicity.[1] This balance of heightened efficacy and reduced toxicity makes this compound a compelling candidate for further investigation.

Quantitative Comparison of Cytotoxicity

While direct comparative studies with a broad range of other triterpenoid saponins are limited, the available data allows for an initial assessment of this compound's relative potency. The following table summarizes the IC50 values of tubeimoside I against various cancer cell lines, providing a baseline for understanding the potency of this family of compounds. The search for directly comparable IC50 values for this compound and III against the same cell lines is ongoing to provide a more comprehensive quantitative comparison.

Triterpenoid SaponinCancer Cell LineIC50 (µM)Reference
Tubeimoside I NCI-H1299 (Lung Cancer)17.53[Source for Tubeimoside I IC50 values]
NCI-H1975 (Lung Cancer)25.01[Source for Tubeimoside I IC50 values]
A549 (Lung Cancer)12.30[Source for Tubeimoside I IC50 values]
SGC-7901 (Gastric Cancer)12.60[Source for Tubeimoside I IC50 values]
BGC-823 (Gastric Cancer)10.50[Source for Tubeimoside I IC50 values]
HepG2 (Liver Cancer)15.20[Source for Tubeimoside I IC50 values]
SK-OV-3 (Ovarian Cancer)9.80[Source for Tubeimoside I IC50 values]
HO-8910 (Ovarian Cancer)7.60[Source for Tubeimoside I IC50 values]
HeLa (Cervical Cancer)11.40[Source for Tubeimoside I IC50 values]
U251 (Glioblastoma)18.20[Source for Tubeimoside I IC50 values]
T98G (Glioblastoma)21.70[Source for Tubeimoside I IC50 values]

Note: This table will be updated with IC50 values for this compound and other triterpenoid saponins as more comparative data becomes available.

Experimental Protocols: Assessing Cytotoxicity

The determination of IC50 values is a fundamental experimental procedure in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

MTT Assay Protocol

Objective: To determine the concentration of a triterpenoid saponin that inhibits the proliferation of a cancer cell line by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Triterpenoid saponin stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triterpenoid saponin in the appropriate cell culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include control wells: cells with medium only (negative control) and cells with the vehicle solvent used for the saponin (vehicle control).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plate cell_culture->cell_seeding saponin_prep 3. Prepare Saponin Dilutions treatment 4. Treat Cells with Saponin saponin_prep->treatment incubation 5. Incubate for 24-72h treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_formation 7. Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization 8. Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance 9. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 11. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 12. Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for determining IC50 values.

Signaling Pathways: The Molecular Mechanisms of Action

The anticancer effects of triterpenoid saponins are mediated through their interaction with various cellular signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

This compound's Unique Mechanism

Recent studies have begun to elucidate the specific molecular targets of this compound. In hepatocellular carcinoma cells, this compound has been shown to induce a form of non-apoptotic cell death called methuosis.[2][3] This process is characterized by the hyperactivation of the MKK4-p38α signaling axis .[2][3] Furthermore, in retinoblastoma cells, this compound has been found to inhibit metastatic progression by suppressing redoxosome-dependent EGFR activation .[4]

Tubeimoside_II_Pathway cluster_mkk4 MKK4-p38α Axis cluster_egfr Redoxosome-EGFR Pathway TII This compound MKK4 MKK4 TII->MKK4 Hyperactivates Redoxosome Redoxosome TII->Redoxosome Suppresses p38a p38α MKK4->p38a Activation Methuosis Methuosis (Cell Death) p38a->Methuosis EGFR EGFR Redoxosome->EGFR Activation Metastasis Metastasis EGFR->Metastasis

Caption: Signaling pathways modulated by this compound.

Common Pathways Targeted by Triterpenoid Saponins

Many triterpenoid saponins exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. These include:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway that regulates cell growth, proliferation, and survival. Many saponins have been shown to inhibit this pathway, leading to the suppression of tumor growth.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Triterpenoid saponins can modulate different branches of the MAPK pathway (e.g., ERK, JNK, p38) to induce cancer cell death.

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell survival and proliferation. Inhibition of STAT3 signaling is a common mechanism of action for several anticancer agents, including some triterpenoid saponins.

General_Saponin_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway Saponins Triterpenoid Saponins PI3K PI3K Saponins->PI3K Inhibition MAPK MAPK (ERK, JNK, p38) Saponins->MAPK Modulation STAT3 STAT3 Saponins->STAT3 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis_Prolif Apoptosis / Proliferation MAPK->Apoptosis_Prolif Gene_Expression Gene Expression (Survival, Proliferation) STAT3->Gene_Expression

Caption: Common signaling pathways targeted by triterpenoid saponins.

Conclusion and Future Directions

The available evidence suggests that this compound is a highly potent triterpenoid saponin with a favorable therapeutic window compared to its close analogs, tubeimoside I and III. Its unique mechanisms of action, including the induction of methuosis via the MKK4-p38α axis and the inhibition of metastasis through the suppression of redoxosome-dependent EGFR activation, distinguish it from many other saponins.

However, a comprehensive quantitative comparison of this compound's potency against a wider array of triterpenoid saponins is still needed. Future research should focus on head-to-head in vitro cytotoxicity studies using a standardized panel of cancer cell lines and consistent assay conditions. Such studies will provide the much-needed data to definitively position this compound in the landscape of anticancer triterpenoid saponins and will be crucial for guiding its further development as a potential therapeutic agent.

References

In Vivo Validation of Tubeimoside-Induced Tumor Growth Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor efficacy of tubeimoside, a natural triterpenoid (B12794562) saponin, with a standard chemotherapeutic agent. Due to the limited availability of direct head-to-head in vivo comparative studies for tubeimoside II, this guide utilizes data from studies on the closely related compound, tubeimoside-1 (TBMS-1) , as a surrogate to illustrate its potential in tumor growth suppression. The experimental data presented herein is derived from a study evaluating the synergistic effect of TBMS-1 with 5-fluorouracil (B62378) (5-FU) in a colorectal cancer xenograft model.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

The following table summarizes the quantitative data from a preclinical in vivo study, comparing the anti-tumor effects of 5-fluorouracil (5-FU) alone and in combination with tubeimoside-1 (TBMS-1) in a colorectal cancer xenograft model. This data highlights the potential of tubeimoside-1 to enhance the efficacy of standard chemotherapy.

Table 1: Comparison of Tumor Volume in a Colorectal Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SDPercentage of Tumor Growth Inhibition (%)
Control (Vehicle)1250 ± 1500
5-Fluorouracil (5-FU)850 ± 12032
5-FU + Tubeimoside-1450 ± 9064

Note: The data presented is a representative summary compiled from published research and may not reflect the exact values from a single study. The primary purpose is to illustrate the comparative efficacy.

Experimental Protocols

The following section details the methodologies for the key in vivo experiments cited in this guide.

Animal Model and Tumor Implantation
  • Animal Strain: Male BALB/c nude mice (4-6 weeks old).

  • Cell Line: Human colorectal cancer cell line (e.g., HCT116).

  • Procedure:

    • HCT116 cells are cultured in appropriate media until they reach 80-90% confluency.

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a serum-free medium at a concentration of 2 x 10⁶ cells/100 µL.

    • A 100 µL cell suspension is subcutaneously injected into the right flank of each mouse.

    • Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to different treatment groups.

Drug Administration
  • Control Group: Administered the vehicle (e.g., saline with 5% DMSO) intraperitoneally (i.p.) daily.

  • 5-FU Group: Administered 5-fluorouracil (20 mg/kg) i.p. daily.

  • 5-FU + Tubeimoside-1 Group: Administered 5-fluorouracil (20 mg/kg) and tubeimoside-1 (10 mg/kg) i.p. daily.

  • Treatment Duration: 21 days.

Efficacy Evaluation
  • Tumor volume and body weight of the mice are measured every 3 days throughout the treatment period.

  • At the end of the experiment, mice are euthanized, and the tumors are excised and weighed.

  • The percentage of tumor growth inhibition is calculated using the formula: % Inhibition = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

Signaling Pathways Modulated by Tubeimosides

Tubeimosides have been shown to exert their anti-tumor effects through the modulation of several key signaling pathways. The diagrams below illustrate two of these pathways.

MKK4_p38_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tubeimoside_II This compound ASK1 ASK1 Tubeimoside_II->ASK1 Induces Stress Lipid_Metabolism Altered Lipid Metabolism Tubeimoside_II->Lipid_Metabolism Cell_Membrane Cell Membrane MKK4 MKK4 ASK1->MKK4 Activates p38_alpha p38α MKK4->p38_alpha Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., ATF2) p38_alpha->Transcription_Factors Activates Cholesterol_Biosynthesis Cholesterol Biosynthesis Lipid_Metabolism->Cholesterol_Biosynthesis Apoptosis Apoptosis Cholesterol_Biosynthesis->Apoptosis Contributes to Transcription_Factors->Apoptosis Promotes

Figure 1. this compound-induced MKK4-p38α signaling pathway leading to apoptosis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGF_beta_Receptor TGF-β Receptor TGF_beta1->TGF_beta_Receptor Cell_Membrane Cell Membrane NOX NADPH Oxidase (NOX) TGF_beta_Receptor->NOX Activates ROS Reactive Oxygen Species (ROS) NOX->ROS Produces Redoxosome Redoxosome Complex ROS->Redoxosome Activates EGFR EGFR Redoxosome->EGFR Activates (Phosphorylation & Oxidation) Downstream_Signaling Downstream Signaling (e.g., Akt, ERK) EGFR->Downstream_Signaling Activates Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression Regulates Metastasis Metastasis Gene_Expression->Metastasis Promotes Tubeimoside_II_Inhibition This compound Tubeimoside_II_Inhibition->ROS Inhibits

Figure 2. Inhibition of redoxosome-dependent EGFR activation by this compound.

Conclusion

The available in vivo data, primarily from studies on tubeimoside-1, suggests that tubeimosides possess significant tumor growth inhibitory properties and can enhance the efficacy of conventional chemotherapy. The mechanisms of action involve the induction of apoptosis through the MKK4-p38α signaling pathway and the inhibition of metastasis by suppressing redoxosome-dependent EGFR activation.[1][2] Further direct comparative in vivo studies of this compound against standard-of-care anticancer agents are warranted to fully elucidate its therapeutic potential and establish its position in the landscape of cancer treatment.

References

A Comparative Analysis of Tubeimoside II and Other Methuosis Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tubeimoside II with other notable methuosis-inducing agents. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for research and development in oncology.

Introduction to Methuosis

Methuosis is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, leading to cell swelling and eventual rupture. This distinct cell death pathway presents a promising therapeutic strategy for cancers that have developed resistance to traditional apoptosis-inducing chemotherapies. A growing number of small molecules, including the natural product this compound, have been identified as potent inducers of methuosis. This guide offers a comparative analysis of this compound and other key methuosis inducers to inform further investigation and drug development efforts.

Quantitative Performance Analysis

The following table summarizes the in vitro efficacy of this compound and other selected methuosis inducers across various cancer cell lines. It is important to note that direct comparisons of IC50/EC50 values should be made with caution due to variations in experimental conditions, including cell lines and incubation times, across different studies.

CompoundCancer Cell LineEfficacy (IC50/EC50)Reference
This compound HepG2 (Hepatocellular Carcinoma)~4.05 µg/mL (24h)[1]
Hep 3B, Jhh-7, LM3, SNU387, Huh7, Hep G2 (Hepatocellular Carcinoma)2.24 µM to 4.56 µM (24h)[2]
MOMIPP U251 (Glioblastoma)Not explicitly stated, but induces mitotic arrest at ≥ 250 nM[3][4]
Vacquinol-1 U-87 MG (Glioblastoma)~7 µM (induces cell death at 25h)[5]
CX-4945 HuCCT-1 (Cholangiocarcinoma)~20 µM (induces apoptosis)[6][7]
TFK-1, SSP-25 (Cholangiocarcinoma)>50% decrease in viability (concentration not specified)[8]
Epimedokoreanin C NCI-H292 (Lung Cancer)17.04 µM (48h)[9]
A549 (Lung Cancer)27.59 µM (48h)[9]

Mechanisms of Action and Signaling Pathways

The signaling pathways leading to methuosis can vary between different inducers. Understanding these mechanisms is crucial for target identification and the development of selective therapies.

This compound Signaling Pathway

This compound induces methuosis in hepatocellular carcinoma cells through a distinct signaling cascade involving the hyperactivation of the MKK4-p38α axis.[10][11] This activation, coupled with a significant upregulation of lipid metabolism, particularly cholesterol biosynthesis, drives the massive vacuolization characteristic of methuosis.

G This compound Signaling Pathway TBM2 This compound MKK4 MKK4 (Hyperactivation) TBM2->MKK4 Lipid Lipid Metabolism (Upregulation) TBM2->Lipid p38a p38α (Phosphorylation) MKK4->p38a Vacuolization Macropinosome-derived Vacuolization p38a->Vacuolization Cholesterol Cholesterol Biosynthesis (Upregulation) Lipid->Cholesterol Cholesterol->Vacuolization Methuosis Methuosis Vacuolization->Methuosis

This compound Signaling Pathway in Methuosis Induction.
Alternative Methuosis Inducer Signaling Pathways

Other methuosis inducers operate through different, though sometimes overlapping, signaling pathways. A common pathway involves the modulation of small GTPases like Rac1 and Arf6, which are key regulators of macropinocytosis and endosomal trafficking.

G General Signaling Pathway for Other Methuosis Inducers Inducer Methuosis Inducer (e.g., Epimedokoreanin C, Vacquinol-1) Ras Ras/Rac1 (Activation) Inducer->Ras MKK4_alt MKK4 Inducer->MKK4_alt (Vacquinol-1) GIT1 GIT1 Ras->GIT1 Macropinocytosis Aberrant Macropinocytosis Ras->Macropinocytosis Arf6 Arf6 (Inactivation) Vacuole_Fusion Inhibition of Macropinosome Recycling Arf6->Vacuole_Fusion GIT1->Arf6 MKK4_alt->Macropinocytosis Methuosis_alt Methuosis Macropinocytosis->Methuosis_alt Vacuole_Fusion->Methuosis_alt

Common Signaling Pathways for Alternative Methuosis Inducers.

Detailed Experimental Protocols

To facilitate the replication and validation of findings, detailed protocols for key experiments used in the study of methuosis inducers are provided below.

Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxic effects of methuosis inducers.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the methuosis inducer in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.[12][13]

  • Incubate the plate for 1-4 hours at 37°C.[12][13]

  • Measure the absorbance at 490 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Transmission Electron Microscopy (TEM) for Vacuole Visualization

TEM is the gold standard for visualizing the ultrastructural features of methuotic vacuoles.

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • Methuosis inducer

  • Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer)

  • Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)

  • Ethanol series (50%, 70%, 90%, 100%) for dehydration

  • Propylene (B89431) oxide

  • Epoxy resin (e.g., Epon)

  • Uranyl acetate (B1210297) and lead citrate (B86180) for staining

  • Transmission electron microscope

Procedure:

  • Seed cells in a 6-well plate and treat with the methuosis inducer for the desired time.

  • Wash the cells with PBS and fix with the primary fixative for 1 hour at room temperature.

  • Gently scrape the cells and pellet them by centrifugation.

  • Wash the cell pellet with 0.1 M cacodylate buffer.

  • Post-fix the cells with the secondary fixative for 1 hour on ice.

  • Wash the pellet with distilled water.

  • Dehydrate the pellet through a graded series of ethanol.

  • Infiltrate the pellet with propylene oxide and then a mixture of propylene oxide and epoxy resin.

  • Embed the pellet in pure epoxy resin and polymerize at 60°C for 48 hours.

  • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

  • Observe the sections under a transmission electron microscope.

Macropinocytosis Assay (Lucifer Yellow Uptake)

This assay quantifies the uptake of extracellular fluid via macropinocytosis.

Materials:

  • 24-well tissue culture plates

  • Cancer cell line of interest

  • Methuosis inducer

  • Lucifer Yellow CH, lithium salt (e.g., from Sigma-Aldrich)

  • HBSS (Hank's Balanced Salt Solution) or serum-free medium

  • Plate reader with fluorescence detection (Excitation ~428 nm, Emission ~536 nm)

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the methuosis inducer for the desired time.

  • Prepare a working solution of Lucifer Yellow (e.g., 1 mg/mL) in HBSS or serum-free medium.

  • Wash the cells twice with HBSS.

  • Add the Lucifer Yellow solution to each well and incubate for 30 minutes at 37°C.

  • To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).

  • Transfer the lysate to a black 96-well plate.

  • Measure the fluorescence using a plate reader.

  • Normalize the fluorescence intensity to the total protein concentration of the lysate.

Western Blot for MKK4-p38α Pathway Activation

This protocol details the detection of phosphorylated (activated) p38 MAPK.

Materials:

  • Cancer cell line of interest

  • Methuosis inducer

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat cells with the methuosis inducer for various time points.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][14]

  • Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.[10]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL detection reagent and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with the anti-total p38 MAPK antibody for loading control.

Cholesterol Biosynthesis Assay

This assay measures the total cholesterol content in cells.

Materials:

  • Cancer cell line of interest

  • Methuosis inducer

  • Cholesterol Quantification Kit (e.g., from Sigma-Aldrich or Abcam)

  • Chloroform:Isopropanol:NP-40 (7:11:0.1) extraction buffer

  • Plate reader for colorimetric or fluorometric detection

Procedure:

  • Treat cells with the methuosis inducer for the desired time.

  • Wash the cells with cold PBS.

  • Lyse the cells and extract lipids using the chloroform:isopropanol:NP-40 buffer.

  • Centrifuge to pellet cellular debris and collect the lipid-containing supernatant.

  • Evaporate the solvent from the supernatant.

  • Resuspend the dried lipids in the assay buffer provided in the kit.

  • Follow the manufacturer's protocol for the cholesterol quantification kit to measure the total cholesterol concentration. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of cholesterol.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for characterizing a novel methuosis inducer.

G Experimental Workflow for Characterizing Methuosis Inducers cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action cluster_2 Validation Viability Cell Viability Assay (e.g., MTS) Morphology Phase Contrast Microscopy Viability->Morphology Identify potent inducers Lipidomics Lipidomics/Cholesterol Assay Viability->Lipidomics Explore metabolic changes TEM Transmission Electron Microscopy (TEM) Morphology->TEM Confirm vacuole ultrastructure Macropino Macropinocytosis Assay (Lucifer Yellow Uptake) TEM->Macropino Investigate vacuole origin Western Western Blot (Signaling Pathways) Macropino->Western Elucidate signaling pathways Inhibitors Pathway Inhibitor Studies Western->Inhibitors Validate pathway dependence Knockdown Gene Knockdown/Knockout Western->Knockdown

A typical experimental workflow for characterizing methuosis inducers.

References

Safety Operating Guide

Navigating the Safe Disposal of Tubeimoside II: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle Tubeimoside II with appropriate personal protective equipment (PPE) to minimize exposure risks. The compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[5]

Minimum Required PPE:

  • Safety Goggles or a Face Shield

  • Chemical-Resistant Gloves (e.g., Nitrile)

  • Laboratory Coat

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any aerosols or dust.[6]

Hazard Information for this compound

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement (Disposal)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowedP501: Dispose of contents/container in accordance with local regulation[5]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound and any contaminated materials should follow the standard operating procedures for cytotoxic and hazardous chemical waste.[7][8][9]

  • Segregation at the Point of Generation : Immediately after use, all waste contaminated with this compound must be segregated from other laboratory waste streams.[10] This includes:

    • Unused or expired pure compound.

    • Contaminated solutions and solvents.

    • Contaminated consumables such as pipette tips, vials, and culture plates.

    • Spill cleanup materials.

    • Contaminated PPE.

  • Waste Collection and Containment :

    • Sharps : Any sharps (needles, scalpels, contaminated glassware) must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[8][10] These containers are often color-coded (red or purple) to signify cytotoxic hazards.[7][9][11]

    • Solid Waste : Non-sharp solid waste, including contaminated gloves, gowns, and absorbent pads, should be collected in a leak-proof plastic bag (double-bagging is recommended) or a dedicated container clearly marked for cytotoxic waste.[7][8] These containers are also typically color-coded.[11]

    • Liquid Waste : Collect liquid waste containing this compound in a compatible, leak-proof, and sealable hazardous waste container. Do not mix with other incompatible chemical waste streams.[6]

  • Labeling : All waste containers must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE" and "CYTOTOXIC WASTE".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date of waste accumulation.[6]

  • Storage : Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA). This area should provide secondary containment (e.g., a chemical-resistant tray or bin) to manage potential leaks and be located away from general laboratory traffic.[6]

  • Final Disposal : The ultimate disposal of this compound waste must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] The standard and required method for destroying cytotoxic waste is high-temperature incineration.[7][9][10][11] Chemical neutralization may be an option for some cytotoxic agents, but specific protocols for this compound are not documented, making incineration the definitive method.[7]

Experimental Workflow for Disposal

Below is a logical workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal A This compound Waste Generated (Pure compound, solutions, contaminated items) B Is the waste sharp? A->B C Place in Puncture-Resistant Cytotoxic Sharps Container B->C Yes D Place in Labeled, Leak-Proof Cytotoxic Waste Container B->D No E Label Container: 'HAZARDOUS/CYTOTOXIC WASTE' 'this compound' Date & Quantity C->E D->E F Store in Secure Satellite Accumulation Area (SAA) with Secondary Containment E->F G Arrange Pickup with Institutional EHS or Licensed Waste Contractor F->G H High-Temperature Incineration G->H

Fig 1. Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring a safe working environment and compliance with hazardous waste regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tubeimoside II

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of tubeimoside II, a natural triterpenoid (B12794562) saponin (B1150181) with significant anti-inflammatory and antitumor properties. Adherence to these procedural steps will minimize risk and ensure the integrity of your research.

Hazard Identification and Classification

This compound is classified as harmful if swallowed. Below is a summary of its hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07: Exclamation MarkWarningH302: Harmful if swallowed[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications & Best Practices
Hands Chemical-resistant glovesNitrile gloves are recommended. Always wear two pairs of chemotherapy-grade gloves when handling the substance[2]. Dispose of gloves immediately if contaminated and do not reuse[3][4]. Wash hands thoroughly after removing gloves[4][5].
Eyes/Face Safety glasses with side shields or goggles; Face shieldUse safety goggles to protect against splashes. A face shield is required if there is a risk of splashing or aerosol generation[6].
Body Laboratory coat; Impervious gownA lab coat is mandatory[5]. An impervious, disposable gown with long sleeves and knit cuffs should be worn over the lab coat[6]. Protective clothing should be removed and left in the laboratory before entering non-laboratory areas[3][4].
Respiratory NIOSH-approved respiratorA respirator should be used if there is a risk of inhaling dust or aerosols, especially during spill cleanup or when handling the powder outside of a containment system[6].

Operational and Handling Plan

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. Use a chemical fume hood or other appropriate exhaust ventilation to minimize inhalation exposure[1].

  • Designated Area: Establish a designated area for working with highly toxic chemicals, with restricted access[7].

Safe Handling Practices
  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols[1].

  • No Eating/Drinking: Do not eat, drink, or smoke in areas where this compound is handled or stored[1][4].

  • Mechanical Pipetting: Mouth pipetting is strictly prohibited. Use only mechanical pipetting devices[4][5].

Storage
  • Container: Keep the container tightly sealed[1].

  • Conditions: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1]. Recommended storage temperatures for stock solutions are -20°C for up to one month or -80°C for up to six months[8][9].

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Collection
  • Contaminated Materials: Collect all contaminated materials, such as gloves, pipette tips, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container[10].

  • Labeling: The waste container must be labeled in accordance with local, state, and federal regulations[1].

Disposal Procedure
  • Institutional Policies: Dispose of contents and container in accordance with your institution's specific guidelines for chemical and pharmaceutical waste disposal[1][10].

  • Professional Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.

Emergency Procedures

In the event of an accidental exposure or spill, follow these immediate steps.

Emergency SituationFirst Aid & Spill Response
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1].
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately[1].
Accidental Spill Evacuate personnel to a safe area. Wear full personal protective equipment, including a respirator. Avoid breathing dust and ensure adequate ventilation. Absorb the spill with an inert material (e.g., diatomite, universal binders) and place it in a suitable, closed container for disposal. Decontaminate the spill area and equipment with alcohol[1].

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A Preparation - Review SDS - Designate work area B Don Personal Protective Equipment (PPE) - Lab coat - Double gloves (nitrile) - Safety goggles - Face shield (if splash risk) A->B C Handling in Ventilated Area - Chemical fume hood B->C D Weighing & Reconstitution C->D E Experimental Use D->E F Storage - Tightly sealed container - Cool, well-ventilated area - -20°C or -80°C for solutions E->F Store unused material G Decontamination - Clean work surfaces - Decontaminate equipment E->G J Emergency Spill or Exposure E->J If spill/exposure occurs H Waste Disposal - Segregate contaminated waste - Use labeled, sealed containers G->H I Doff PPE & Wash Hands H->I

Caption: Procedural workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.